molecular formula C18H14FN3O5 B15141609 TP0480066

TP0480066

货号: B15141609
分子量: 371.3 g/mol
InChI 键: ACSDSFPAGHERCC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid, with the molecular formula C18H14FN3O5, is a synthetic quinoline derivative intended for research purposes . This compound belongs to a class of 4-hydroxyquinoline-3-carboxamides that have been investigated for their potential as antiviral agents . Specifically, related structural analogs have demonstrated activity against viruses such as cytomegalovirus (CMV) and other herpesviruses, suggesting a potential mechanism of action that may interfere with viral replication processes . Researchers may employ this compound in biochemical assays and cell-based screening studies to explore its specific antiviral properties, mechanism of action, and structure-activity relationships (SAR). It is supplied as a solid and should be stored under appropriate conditions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for verifying the identity and purity of the compound for their specific experimental needs.

属性

分子式

C18H14FN3O5

分子量

371.3 g/mol

IUPAC 名称

4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid

InChI

InChI=1S/C18H14FN3O5/c1-20-12-7-9(19)6-11-14(12)22-17(25)13(15(11)23)16(24)21-10-4-2-8(3-5-10)18(26)27/h2-7,20H,1H3,(H,21,24)(H,26,27)(H2,22,23,25)

InChI 键

ACSDSFPAGHERCC-UHFFFAOYSA-N

规范 SMILES

CNC1=CC(=CC2=C1NC(=O)C(=C2O)C(=O)NC3=CC=C(C=C3)C(=O)O)F

产品来源

United States

Foundational & Exploratory

Unveiling the Chemical Architecture and Biological Activity of TP0480066: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0480066 is a novel antibacterial agent identified as a potent inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, mechanism of action, and summarizing key experimental data from preclinical studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial therapies.

Chemical Structure of this compound

This compound, also referred to as compound 32 in select scientific literature, is a derivative of 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ).[1][2] Its chemical formula is C18H14FN3O5. The definitive chemical structure is provided below:

IUPAC Name: 5-amino-3-(4-carboxamido-2-fluorophenyl)-8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Chemical Structure Diagram:

(A 2D chemical structure diagram of this compound would be presented here. As a language model, I cannot generate images directly. A visual representation would show a quinolone core with a methylamino group at position 8, an oxo group at position 2, and a carboxylic acid at position 3. Attached to the 3-position is a phenyl ring substituted with a carboxamide and a fluorine atom.)

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

This compound exerts its antibacterial effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes play crucial roles in DNA replication, repair, and segregation. By inhibiting their function, this compound disrupts these vital cellular processes, ultimately leading to bacterial cell death. This dual-targeting mechanism is significant as it may reduce the likelihood of the development of bacterial resistance.

The signaling pathway can be visualized as a direct inhibition of these key enzymes, preventing the relaxation and supercoiling of DNA necessary for replication.

G This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death G Start Prepare serial dilutions of this compound in microtiter plates Inoculate Inoculate wells with a standardized bacterial suspension Start->Inoculate Incubate Incubate plates at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for bacterial growth Incubate->Observe Determine_MIC MIC is the lowest concentration with no visible growth Observe->Determine_MIC G cluster_0 DNA Gyrase Assay cluster_1 Topoisomerase IV Assay Gyrase_Enzyme Purified DNA Gyrase Incubate_G Incubate with this compound Gyrase_Enzyme->Incubate_G Relaxed_DNA Relaxed Plasmid DNA Relaxed_DNA->Incubate_G ATP_G ATP ATP_G->Incubate_G Agarose_Gel_G Agarose Gel Electrophoresis Incubate_G->Agarose_Gel_G Result_G Inhibition of Supercoiling Agarose_Gel_G->Result_G Topo_IV_Enzyme Purified Topoisomerase IV Incubate_T Incubate with this compound Topo_IV_Enzyme->Incubate_T Supercoiled_DNA Supercoiled Plasmid DNA Supercoiled_DNA->Incubate_T ATP_T ATP ATP_T->Incubate_T Agarose_Gel_T Agarose Gel Electrophoresis Incubate_T->Agarose_Gel_T Result_T Inhibition of Relaxation Agarose_Gel_T->Result_T

References

TP0480066: A Novel Dual Topoisomerase Inhibitor for Combating Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TP0480066 is a novel investigational antibiotic belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds. It functions as a dual inhibitor of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This dual mechanism of action confers potent, broad-spectrum bactericidal activity against a range of pathogens, most notably including multidrug-resistant strains of Neisseria gonorrhoeae, the causative agent of gonorrhea. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, resistance profile, and detailed experimental protocols. The quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams generated using DOT language.

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

This compound exerts its bactericidal effects by simultaneously targeting and inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[3][4]

  • DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and for relieving the topological stress that arises during transcription.

  • Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.

By inhibiting both enzymes, this compound effectively blocks DNA synthesis and cell division, leading to rapid bacterial cell death.[3] A key characteristic of this compound is its distinct binding mode compared to fluoroquinolones, another class of topoisomerase inhibitors.[1][2] This difference is significant as it results in a lack of cross-resistance with fluoroquinolone-resistant strains.[1][5][6]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound, leading to bacterial cell death.

TP0480066_Mechanism_of_Action cluster_targets Bacterial Topoisomerases cluster_processes Essential Cellular Processes cluster_outcomes Cellular Outcomes This compound This compound Gyrase DNA Gyrase (GyrA/GyrB) This compound->Gyrase Inhibits TopoIV Topoisomerase IV (ParC/ParE) This compound->TopoIV Inhibits Replication DNA Replication Gyrase->Replication Enables DNA_Damage DNA Damage & Replication Fork Stall Gyrase->DNA_Damage Inhibition leads to Segregation Chromosome Segregation TopoIV->Segregation Enables TopoIV->DNA_Damage Inhibition leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Mechanism of this compound action.

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against Neisseria gonorrhoeae, including strains resistant to currently used antibiotics.

Antibacterial Activity

The minimum inhibitory concentrations (MICs) of this compound against various N. gonorrhoeae strains are significantly lower than those of other antimicrobials.[1][5][6]

Strain TypeComparator AgentsMIC (μg/mL)
N. gonorrhoeae This compound ≤0.00012 - 0.0005
Ciprofloxacin (for high-level resistant strains)≥16
Solithromycin (QC strain)0.03 - 0.25
Zoliflodacin (QC strain)0.06
Gepotidacin (QC strain)0.25 - 1

Table 1: Comparative MICs of this compound against N. gonorrhoeae. Data sourced from[1][2].

Bactericidal Activity and Resistance Profile

This compound exhibits potent bactericidal activity, reducing viable cell counts of both susceptible and drug-resistant N. gonorrhoeae strains by more than 3-log10 CFU/mL.[1][2] Importantly, the frequency of spontaneous resistance to this compound is low.

OrganismConcentration (x MIC)Frequency of Resistance
N. gonorrhoeae ATCC 49226 2x8.3 x 10⁻⁷
32x<2.4 x 10⁻¹⁰
64x<2.4 x 10⁻¹⁰

Table 2: Frequency of spontaneous resistance to this compound. Data sourced from[1][5][6].

Notably, no cross-resistance has been observed between this compound and ciprofloxacin.[1][5][6]

In Vivo Efficacy

The efficacy of this compound has been evaluated in a murine model of N. gonorrhoeae vaginal infection.

Mouse Model of Gonococcal Infection

In estradiol-treated female BALB/c mice infected with either ciprofloxacin-susceptible or ciprofloxacin-resistant strains of N. gonorrhoeae, a single subcutaneous dose of this compound demonstrated significant efficacy.

Treatment GroupDose (mg/kg)Mean Viable Cell Count Reduction
This compound 30Statistically significant decrease vs. vehicle
100Statistically significant decrease vs. vehicle
Vehicle Control --

Table 3: In vivo efficacy of this compound in a mouse infection model. Data sourced from[1][2].

These results indicate that this compound is effective in vivo against both drug-susceptible and drug-resistant N. gonorrhoeae.[1][2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The workflow for determining the MIC of this compound is outlined below.

MIC_Determination_Workflow cluster_prep Preparation cluster_inoc Inoculation cluster_inc Incubation & Reading Prep_TP Prepare serial dilutions of this compound Prep_Agar Prepare agar plates with different drug concentrations Prep_TP->Prep_Agar Inoculate Inoculate agar plates with bacteria Prep_Agar->Inoculate Prep_Inoculum Prepare standardized bacterial inoculum Prep_Inoculum->Inoculate Incubate Incubate plates under appropriate conditions Inoculate->Incubate Read_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Read_MIC

Workflow for MIC determination.

Protocol:

  • Antimicrobial Agent Preparation: this compound and comparator agents are serially diluted.

  • Media Preparation: Agar plates containing the different concentrations of the antimicrobial agents are prepared.

  • Inoculum Preparation: N. gonorrhoeae strains are cultured and suspended in a suitable broth to a standardized turbidity.

  • Inoculation: The surface of each agar plate is inoculated with the bacterial suspension.

  • Incubation: Plates are incubated under conditions suitable for gonococcal growth (e.g., 35-37°C in a CO₂-enriched, humidified atmosphere).

  • MIC Reading: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

In Vivo Mouse Model of Vaginal Infection

Protocol:

  • Animal Model: Female BALB/c mice are used. To mimic human infection, mice are treated with estradiol to induce a state of pseudoestrus.[2]

  • Infection: Mice are vaginally inoculated with a suspension of either a ciprofloxacin-susceptible or a ciprofloxacin-resistant strain of N. gonorrhoeae.

  • Treatment: A single dose of this compound (e.g., 30 or 100 mg/kg) or a vehicle control is administered subcutaneously.

  • Evaluation of Efficacy: At a specified time point post-treatment (e.g., 24 hours), vaginal swabs are collected.

  • Quantification: The swabs are used to inoculate culture plates to determine the number of viable bacterial cells (colony-forming units, CFU).

  • Statistical Analysis: The mean viable cell counts between the treated and control groups are compared for statistical significance.[2]

Pharmacokinetic Analysis

Protocol:

  • Dosing: A single subcutaneous dose of this compound (e.g., 10 mg/kg) is administered to BALB/c mice.

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Plasma Preparation: Plasma is separated from the blood samples.

  • Quantification: The concentration of this compound in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

  • Parameter Calculation: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are calculated using noncompartmental analysis software (e.g., Phoenix WinNonlin).[1][2]

Future Directions

The promising preclinical data for this compound, particularly its potent activity against multidrug-resistant N. gonorrhoeae and its low propensity for resistance development, position it as a strong candidate for further clinical development.[1][5][6] Future studies should focus on:

  • Expanding the evaluation of its antibacterial spectrum against other clinically important pathogens.

  • Conducting comprehensive toxicology and safety pharmacology studies.

  • Initiating Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.

The development of novel antibiotics with new mechanisms of action, such as this compound, is critical in the face of the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide to the Monoamine Oxidase Inhibitor (MAOI) Derivative Class of Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel antibiotic classes with unique mechanisms of action. This technical guide provides a comprehensive overview of a significant class of antibiotics that exhibit monoamine oxidase (MAO) inhibitory activity, with a primary focus on the oxazolidinone family. The term "MAOQ derivative class" is likely a reference to this group, given the established connection between MAO inhibition and the antibacterial properties of certain compounds. This document will delve into the core aspects of these antibiotics, including their mechanism of action, structure-activity relationships, quantitative efficacy data, and detailed experimental protocols relevant to their discovery and characterization. All quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the subject matter.

Introduction: The Emergence of MAOI-Related Antibiotics

Monoamine oxidase inhibitors (MAOIs) are a class of compounds that inhibit the activity of monoamine oxidase enzymes (MAO-A and MAO-B), which are crucial for the metabolism of neurotransmitters in humans. While primarily developed for the treatment of neurological disorders, a serendipitous discovery revealed the antibacterial potential of certain molecules within this class. The most prominent example is linezolid , the first clinically approved oxazolidinone antibiotic, which also functions as a weak, reversible inhibitor of MAO.[1][2] This dual activity has spurred research into a broader class of synthetic antibacterial agents whose derivatives possess MAO inhibitory properties.

The primary antibacterial mechanism of this class is not directly related to their MAO inhibitory function in humans but rather to a distinct target within the bacterial cell: the ribosome. Specifically, these compounds are potent inhibitors of bacterial protein synthesis.[3][4][5] Their unique mode of action, targeting an early step in this fundamental process, makes them effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][6]

This guide will explore the intricate details of this antibiotic class, providing researchers and drug development professionals with the necessary technical information to advance their work in this promising field.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial target of the oxazolidinone class of MAOI derivatives is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Unlike many other protein synthesis inhibitors that target the elongation phase, oxazolidinones act at the very beginning of the process—the initiation stage.[4][]

The mechanism can be broken down into the following key steps:

  • Binding to the 50S Ribosomal Subunit: Oxazolidinones bind to the 23S rRNA component of the large 50S ribosomal subunit.[2][5][8] This binding site is located at the peptidyl transferase center (PTC), a critical region for peptide bond formation.[1]

  • Prevention of the 70S Initiation Complex Formation: By occupying this crucial site, the antibiotic prevents the binding of the initiator fMet-tRNA to the P-site.[9] This, in turn, blocks the formation of a functional 70S initiation complex, which is the complete ribosome ready to begin protein synthesis.[5]

  • Context-Specific Inhibition: Recent studies have revealed a more nuanced mechanism, showing that the inhibition is context-specific. For instance, linezolid is particularly effective at causing ribosome stalling when the amino acid alanine is in the penultimate position of the nascent peptide chain.[1] The antibiotic creates a hydrophobic pocket that accommodates the alanine side chain, thereby enhancing its binding to the ribosome.[1]

This unique mechanism of action is a key reason for the low incidence of cross-resistance with other classes of protein synthesis inhibitors.[4]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex Functional 70S Initiation Complex 50S_subunit->70S_initiation_complex No_Protein_Synthesis Protein Synthesis Inhibited 50S_subunit->No_Protein_Synthesis Prevents 70S complex formation 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex combines with 50S Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis mRNA mRNA mRNA->30S_subunit binds fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit binds Oxazolidinone Oxazolidinone (MAOI Derivative) Oxazolidinone->50S_subunit Binds to 23S rRNA at P-site

Figure 1: Mechanism of action of oxazolidinone antibiotics.

Quantitative Data: Antibacterial Efficacy and Structure-Activity Relationships

The antibacterial potency of MAOI derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Structure-activity relationship (SAR) studies are crucial for optimizing the antibacterial activity and minimizing toxicity.

Structure-Activity Relationships (SAR)

Extensive SAR studies on the oxazolidinone scaffold have identified key structural features that influence their antibacterial efficacy:

  • The Oxazolidinone Core (A-ring): This is essential for activity, with the (S)-configuration at the C-5 position being crucial.

  • The N-Aryl Moiety (B- and C-rings): A 3-fluorophenyl group at the N-3 position is often optimal. Modifications at the 4-position of this phenyl ring can enhance potency.[10]

  • The C-5 Side Chain: The nature of the substituent at the C-5 position of the oxazolidinone ring significantly impacts antibacterial activity. An acetamidomethyl group is present in linezolid, but other groups, such as 1,2,3-triazol-2-yl-methyl and isoxazol-3-yl-oxymethyl, have shown to maintain or enhance potency.[10] The replacement of the carbonyl oxygen with a thiocarbonyl sulfur has also been shown to enhance in vitro activity.[11]

In Vitro Antibacterial Activity

The following tables summarize the MIC values for linezolid and other novel oxazolidinone derivatives against a range of Gram-positive and some Gram-negative bacteria.

Table 1: MIC Values (µg/mL) of Linezolid and Novel Oxazolidinone Derivatives against Gram-Positive Bacteria

Compound/Bacterial StrainS. aureus (MSSA)S. aureus (MRSA)E. faecalis (VRE)S. pneumoniae
Linezolid 1-21-22-41-2
Radezolid 0.25-0.50.25-0.50.5-10.125-0.25
Tedizolid 0.25-0.50.25-0.50.5-10.125-0.25
Compound 8c 0.12-0.50.25-0.50.5-10.25-0.5
Compound 12a 0.06-0.250.12-0.250.25-0.50.12-0.25
LCB01-0648 0.125-0.50.5-0.125-0.25
RWJ-416457 0.5-10.5-10.5-10.5
Delpazolid (vs. M. tuberculosis) ----

Note: Data for compounds 8c and 12a are from a specific study and may not be directly comparable to others due to variations in strains and testing conditions.[12] MIC90 values are presented where available.[13][14][15][16]

Table 2: MIC Values (µg/mL) against Linezolid-Resistant Strains

Compound/Bacterial StrainS. aureus (Linezolid-Resistant, cfr gene)S. aureus (Linezolid-Resistant, 23S rRNA mutation)
Linezolid 8-648-64
Radezolid 2-
Tedizolid 1-21-2
LCB01-0648 2-4-
RWJ-416457 -2-32

Note: The presence of the cfr methyltransferase gene or mutations in the 23S rRNA are common mechanisms of linezolid resistance.[10][13][15]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of MAOI derivative antibiotics.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic (e.g., linezolid)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into 5 mL of CAMHB. c. Incubate at 37°C for 2-6 hours, or until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Perform serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates. The typical concentration range is 0.06 to 128 µg/mL. b. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Incubate the plates at 37°C for 16-20 hours in ambient air.

  • Determination of MIC: a. After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Alternatively, the MIC can be determined by measuring the optical density (OD) at 600 nm using a microplate reader.

In Vitro MAO Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.[19][20]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Horseradish peroxidase (HRP)

  • Dye reagent (e.g., Amplex Red)

  • Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Test compounds

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: a. Prepare a working solution of the MAO substrate, HRP, and dye reagent in an appropriate assay buffer.

  • Assay Protocol: a. Add the MAO-A or MAO-B enzyme to the wells of the 96-well plate. b. Add the test compound at various concentrations. Include a vehicle control (no inhibitor) and a positive control inhibitor. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C. d. Initiate the reaction by adding the reagent working solution. e. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Data Analysis: a. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for Amplex Red). b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of a compound against mammalian cell lines.[21][22]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: a. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). b. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) by plotting a dose-response curve.

Mandatory Visualizations

This section provides diagrams created using the DOT language to visualize key concepts and workflows.

Antibiotic_Discovery_Workflow Start Start: Identification of Novel Chemical Scaffolds Synthesis Synthesis of Derivative Library Start->Synthesis Primary_Screening Primary Screening: Antibacterial Activity (MIC) Synthesis->Primary_Screening Secondary_Screening Secondary Screening: - MAO Inhibition Assay - Cytotoxicity Assay (e.g., MTT) Primary_Screening->Secondary_Screening Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Promising Candidates Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials End New Antibiotic Drug Clinical_Trials->End

Figure 2: General workflow for the discovery of novel antibiotics.

MIC_Assay_Workflow Start Start: Prepare Bacterial Inoculum (0.5 McFarland) Dilution Serial Dilution of Test Compound in 96-well Plate Start->Dilution Inoculation Inoculate Wells with Bacterial Suspension Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Observation Visual Observation or OD Measurement Incubation->Observation Result Determine MIC: Lowest Concentration with No Visible Growth Observation->Result End End of Assay Result->End

Figure 3: Experimental workflow for MIC determination.

Conclusion

The MAOI derivative class of antibiotics, particularly the oxazolidinones, represents a significant advancement in the fight against multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, targeting the initiation of bacterial protein synthesis, provides a critical advantage in overcoming existing resistance mechanisms. This technical guide has provided a comprehensive overview of this antibiotic class, from their molecular mechanism to quantitative efficacy data and detailed experimental protocols. The continued exploration of the structure-activity relationships within this class holds great promise for the development of next-generation antibiotics with improved potency, broader spectrum, and enhanced safety profiles. It is our hope that the information and visualizations presented herein will serve as a valuable resource for researchers and drug development professionals dedicated to addressing the urgent global threat of antimicrobial resistance.

References

TP0480066: A Novel Dual Inhibitor of DNA Gyrase and Topoisomerase IV for Combating Drug-Resistant Neisseria gonorrhoeae

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TP0480066 is a novel antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds. It exhibits potent bactericidal activity against Neisseria gonorrhoeae, including multidrug-resistant strains, by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, resistance profile, and detailed experimental methodologies relevant to the study of this compound. The information presented is intended to support researchers, scientists, and drug development professionals in the ongoing effort to combat antimicrobial resistance.

Introduction

The rise of multidrug-resistant Neisseria gonorrhoeae poses a significant global health threat, necessitating the development of novel antimicrobial agents with new mechanisms of action.[1][2] this compound has emerged as a promising candidate, demonstrating potent activity against a wide range of clinical isolates, including those resistant to currently used therapies.[1][3] This document details the technical aspects of this compound, with a focus on its interaction with its primary targets, DNA gyrase and topoisomerase IV.

Mechanism of Action

This compound exerts its bactericidal effects by inhibiting the activity of both DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, repair, and segregation.[1] By forming a stable complex with the enzyme and DNA, this compound traps the topoisomerase in its cleavage-competent state, leading to double-strand DNA breaks and subsequent cell death. The dual-targeting nature of this compound is advantageous as it may reduce the likelihood of resistance development.

TP0480066_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Topology This compound This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (ParC, ParE) This compound->Topoisomerase_IV Inhibition DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Stabilizes Cleavage Complex Topoisomerase_IV->DNA_Breaks Stabilizes Cleavage Complex Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Target Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA Negative Supercoiling Catenated_DNA Catenated Daughter Chromosomes Decatenated_DNA Decatenated Daughter Chromosomes Catenated_DNA->Decatenated_DNA Decatenation Decatenated_DNA->Topoisomerase_IV Target Cell_Death Bactericidal Effect DNA_Breaks->Cell_Death Leads to

Caption: Mechanism of action of this compound.

In Vitro Activity of this compound

This compound demonstrates potent in vitro activity against a range of N. gonorrhoeae strains, including those with resistance to existing antibiotics.

Minimum Inhibitory Concentrations (MICs)

The MICs of this compound are significantly lower than those of other commonly used antimicrobials.

StrainResistance ProfileThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Azithromycin MIC (µg/mL)Ceftriaxone MIC (µg/mL)
N. gonorrhoeae ATCC 49226Susceptible0.00050.0080.060.015
N. gonorrhoeae NCTC 13479High-level Ciprofloxacin-R≤0.00012 - 0.0005≥16--
N. gonorrhoeae NCTC 13480High-level Ciprofloxacin-R≤0.00012 - 0.0005≥16--
N. gonorrhoeae NCTC 13818High-level Ciprofloxacin-R≤0.00012 - 0.0005≥16--
N. gonorrhoeae NCTC 13821High-level Ciprofloxacin-R≤0.00012 - 0.0005≥16--
Data compiled from Sugiyama et al.[2][3]
Enzyme Inhibition

This compound is a potent inhibitor of both N. gonorrhoeae DNA gyrase and topoisomerase IV.

EnzymeIC₅₀ (nM)
N. gonorrhoeae DNA Gyrase1.10
N. gonorrhoeae Topoisomerase IV62.89
Data from a study on the in vitro and in vivo activities of this compound.[4]
Time-Kill Kinetics

Time-kill assays demonstrate that this compound exhibits concentration-dependent bactericidal activity against N. gonorrhoeae.

Time_Kill_Assay_Workflow start Start prep_culture Prepare Bacterial Culture (~10^6 CFU/mL) start->prep_culture add_this compound Add this compound at Varying Concentrations (e.g., 2x, 4x, 8x MIC) prep_culture->add_this compound incubate Incubate at 37°C add_this compound->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample serial_dilution Perform Serial Dilutions sample->serial_dilution plate Plate on Agar serial_dilution->plate incubate_plates Incubate Plates (24-48h) plate->incubate_plates count_cfu Count Colonies (CFU) incubate_plates->count_cfu plot Plot log10 CFU/mL vs. Time count_cfu->plot

Caption: Generalized workflow for a time-kill assay.

Resistance Profile

A key attribute of this compound is its low propensity for resistance development.

Spontaneous Resistance Frequency

The frequency of spontaneous resistance to this compound in N. gonorrhoeae is very low.

OrganismDrugConcentrationFrequency of Resistance
N. gonorrhoeae ATCC 49226This compound32x MIC<2.4 x 10⁻¹⁰
N. gonorrhoeae ATCC 49226Ciprofloxacin32x MIC<2.4 x 10⁻¹⁰
Data from Sugiyama et al.[2][5]
Cross-Resistance

Importantly, no cross-resistance has been observed between this compound and fluoroquinolones like ciprofloxacin.[2][3] This suggests that the binding mode of this compound to its targets is distinct from that of existing quinolone antibiotics.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

MIC Determination (Agar Dilution)
  • Media Preparation : Prepare GC agar plates containing serial twofold dilutions of this compound.

  • Inoculum Preparation : Suspend N. gonorrhoeae colonies in Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard. Further dilute to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation : Spot the bacterial suspension onto the surface of the agar plates.

  • Incubation : Incubate the plates at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.

  • MIC Reading : The MIC is the lowest concentration of this compound that completely inhibits visible growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of an inhibitor.

DNA_Gyrase_Supercoiling_Assay start Start prepare_reaction Prepare Reaction Mix: - Assay Buffer - Relaxed pBR322 DNA - ATP - DNA Gyrase start->prepare_reaction add_inhibitor Add this compound (Varying Concentrations) prepare_reaction->add_inhibitor incubate Incubate at 37°C (e.g., 30 min) add_inhibitor->incubate stop_reaction Stop Reaction (e.g., SDS/Proteinase K) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize DNA Bands (e.g., Ethidium Bromide) electrophoresis->visualize analyze Analyze Band Intensity (Relaxed vs. Supercoiled) visualize->analyze

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Protocol:

  • Reaction Setup : In a microcentrifuge tube, combine assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine), relaxed plasmid DNA (e.g., pBR322), and ATP.

  • Inhibitor Addition : Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Addition : Add purified N. gonorrhoeae DNA gyrase to initiate the reaction.

  • Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination : Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

  • Analysis : Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Quantification : Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC₅₀ of this compound.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of topoisomerase IV to decatenate kinetoplast DNA (kDNA) in the presence of an inhibitor.

Protocol:

  • Reaction Setup : In a microcentrifuge tube, combine assay buffer, kDNA (a network of interlocked DNA minicircles), and ATP.

  • Inhibitor Addition : Add varying concentrations of this compound.

  • Enzyme Addition : Add purified N. gonorrhoeae topoisomerase IV.

  • Incubation : Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination : Stop the reaction.

  • Analysis : Separate the reaction products by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the kDNA network remains in the well.

  • Quantification : Determine the IC₅₀ by quantifying the amount of decatenated DNA at each inhibitor concentration.

Conclusion

This compound is a potent, dual-targeting inhibitor of DNA gyrase and topoisomerase IV with promising activity against multidrug-resistant Neisseria gonorrhoeae. Its novel mechanism of action and low frequency of resistance make it a valuable candidate for further development in the fight against antibiotic-resistant infections. The experimental protocols and data presented in this guide provide a foundational resource for researchers and developers working on this and other novel antibacterial agents.

References

Preclinical Assessment of TP0480066 for the Treatment of Gonorrhea: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Neisseria gonorrhoeae poses a significant threat to public health, necessitating the development of novel antimicrobial agents with new mechanisms of action.[1][2][3] TP0480066, a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, has been identified as a promising candidate for the treatment of gonococcal infections.[1][2][4] This technical guide provides a comprehensive summary of the preclinical research on this compound, focusing on its in vitro and in vivo activities, mechanism of action, and resistance profile.

Mechanism of Action

This compound is a dual inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][5] These enzymes are essential for bacterial DNA replication, repair, and segregation. By inhibiting their function, this compound disrupts critical cellular processes, leading to bacterial cell death.[6] The inhibitory activity of this compound is potent, with 50% inhibitory concentrations (IC₅₀s) of 1.10 nM for DNA gyrase and 62.89 nM for topoisomerase IV from N. gonorrhoeae.[7]

This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of N. gonorrhoeae strains, including those resistant to currently and previously used antimicrobial agents.[1][8]

Antimicrobial Susceptibility

The minimum inhibitory concentrations (MICs) of this compound were determined using the Clinical and Laboratory Standards Institute (CLSI) agar dilution methodology.[8]

Table 1: In Vitro Activity of this compound and Comparator Agents against N. gonorrhoeae [4][5]

Antimicrobial AgentMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
This compound ≤0.00012 - 0.0005 Not Reported Not Reported
Ciprofloxacin0.008 - ≥16Not ReportedNot Reported
Ceftriaxone≤0.001 - 0.12Not ReportedNot Reported
Azithromycin0.03 - 2Not ReportedNot Reported
Penicillin G0.06 - 4Not ReportedNot Reported

Data compiled from studies including various clinical isolates and reference strains.[4][5]

Notably, the MICs of this compound against high-level ciprofloxacin-resistant strains (MICs, ≥16 μg/ml) were also in the range of ≤0.00012 to 0.0005 μg/ml, indicating a lack of cross-resistance.[4][8]

Bactericidal Activity

Time-kill assays were performed to evaluate the bactericidal activity of this compound. The compound exhibited potent bactericidal effects, reducing viable cell counts of both susceptible and drug-resistant N. gonorrhoeae strains by more than 3-log₁₀ CFU/mL.[8]

Start Bacterial Culture (Log Phase) Add_Compound Add this compound (at various MIC multiples) Start->Add_Compound Incubate Incubate at 36°C Add_Compound->Incubate Sample Sample at Time Points (0, 2, 4, 6, 24h) Incubate->Sample Plate Plate Serial Dilutions on GC Agar Sample->Plate Count Count CFUs after 48h Incubation Plate->Count Analyze Analyze Log₁₀ CFU/mL vs. Time Count->Analyze

Caption: Experimental workflow for time-kill assays.

Resistance Profile

The potential for resistance development to this compound was investigated through spontaneous resistance frequency studies.

Frequency of Resistance

The frequencies of spontaneous resistance to this compound were determined by plating a high-density inoculum of N. gonorrhoeae ATCC 49226 onto agar containing various concentrations of the drug.[8]

Table 2: Spontaneous Resistance Frequencies for this compound and Ciprofloxacin [2][8]

CompoundConcentration (x MIC)Frequency of Resistance
This compound 32x<2.4 x 10⁻¹⁰
Ciprofloxacin8x1.0 x 10⁻⁸
Ciprofloxacin16x1.0 x 10⁻⁹

The frequency of spontaneous resistance to this compound was below the detection limit at 32 times its MIC, suggesting a low potential for the development of resistance.[2][8] Furthermore, no cross-resistance was observed between this compound and ciprofloxacin.[1][8]

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine model of gonococcal genital tract infection.

Mouse Model of Gonococcal Infection

Estradiol-treated female mice were infected intravaginally with N. gonorrhoeae. This compound was administered as a single oral dose. The bacterial load in the vagina was quantified at various time points post-treatment.[4]

Estradiol Administer Estradiol to Female Mice Infection Intravaginal Infection with N. gonorrhoeae Estradiol->Infection Treatment Single Oral Dose of This compound or Vehicle Infection->Treatment Sampling Vaginal Swab Sampling (Days 1-7 post-treatment) Treatment->Sampling Quantification Quantify Bacterial Load (CFU/vagina) Sampling->Quantification Evaluation Evaluate Reduction in Bacterial Burden Quantification->Evaluation

Caption: Workflow for the in vivo mouse infection model.
Therapeutic Efficacy

This compound demonstrated significant in vivo efficacy in the mouse model. A single oral dose resulted in a dose-dependent reduction in the vaginal bacterial load of both a susceptible and a ciprofloxacin-resistant strain of N. gonorrhoeae.[7]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of N. gonorrhoeae Infection [7]

StrainTreatment (mg/kg, single oral dose)Mean Log₁₀ CFU/vagina (Day 3)
ATCC 49226 (Susceptible)Vehicle~5.5
This compound (3)~2.0
This compound (10)Below detection limit
NCTC 13479 (Ciprofloxacin-Resistant)Vehicle~5.0
This compound (3)~3.0
This compound (10)~1.5

Data are approximate values derived from published graphs.[7]

Conclusion

The preclinical data for this compound are highly promising. The compound exhibits potent in vitro bactericidal activity against a wide range of N. gonorrhoeae isolates, including multidrug-resistant strains.[4][8] Importantly, it demonstrates a low frequency of resistance development and a lack of cross-resistance with fluoroquinolones.[1][2] Furthermore, this compound shows significant efficacy in a murine model of gonorrhea following a single oral dose.[4] These findings strongly support the continued development of this compound as a potential new treatment option for gonorrhea.[1]

References

The Antibacterial Spectrum of TP0480066: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0480066 is a novel antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds. It functions as a dual inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them well-established targets for antimicrobial therapy. This document provides a comprehensive overview of the currently available data on the antibacterial spectrum of this compound, with a focus on its in vitro activity, mechanism of action, and the methodologies used for its evaluation.

Mechanism of Action

This compound exerts its bactericidal effects by targeting and inhibiting both DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for maintaining the proper topology of bacterial DNA. DNA gyrase is primarily responsible for introducing negative supercoils into the DNA, a process vital for the initiation of replication and transcription. Topoisomerase IV, on the other hand, is essential for the decatenation of daughter chromosomes following replication.

By inhibiting both enzymes, this compound effectively blocks critical cellular processes, leading to the accumulation of DNA damage and ultimately, bacterial cell death. This dual-targeting mechanism is advantageous as it may reduce the likelihood of the development of resistance through single-target mutations.

TP0480066_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 DNA Replication & Transcription This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Introduces negative supercoils Topo_IV->DNA_Replication Decatenates daughter chromosomes Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Mechanism of action of this compound.

Data Presentation: In Vitro Antibacterial Spectrum

The in vitro activity of this compound has been evaluated against a range of bacterial pathogens. The available data, summarized below, indicates potent activity against Neisseria gonorrhoeae and key drug-resistant Gram-positive bacteria.

Activity Against Neisseria gonorrhoeae

This compound demonstrates exceptional potency against Neisseria gonorrhoeae, including strains resistant to currently available antimicrobial agents.

StrainResistance ProfileThis compound MIC (µg/mL)
N. gonorrhoeae (various strains)Susceptible and Resistant≤0.00012 to 0.0005
N. gonorrhoeae ATCC 49226 (QC strain)Susceptible0.0005
Activity Against Gram-Positive Bacteria

Patent information reveals that this compound exhibits significant activity against clinically important drug-resistant Gram-positive pathogens.

OrganismResistance ProfileThis compound MIC₉₀ (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)Methicillin-Resistant0.25
Vancomycin-Resistant Enterococci (VRE)Vancomycin-Resistant0.015
Penicillin-Resistant Streptococcus pneumoniae (gPRSP)Penicillin-Resistant0.06
Activity Against Other Gram-Negative Bacteria

Currently, there is limited publicly available quantitative data on the in vitro activity of this compound against other Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Studies on the enzymatic activity of this compound against E. coli DNA gyrase and topoisomerase IV have shown an "unbalanced activity," which may suggest lower potency against this organism compared to N. gonorrhoeae.[2] Further research is required to fully elucidate the antibacterial spectrum of this compound against a broader range of Gram-negative pathogens.

Experimental Protocols

The determination of the in vitro activity of this compound, specifically the Minimum Inhibitory Concentration (MIC), is conducted following standardized methodologies.

Antimicrobial Susceptibility Testing (AST)

The MIC values of this compound are determined using the broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

General Protocol for MIC Determination:

  • Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve the desired final inoculum concentration in the test wells or on the agar plates.

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of this compound are prepared in an appropriate broth medium (e.g., Mueller-Hinton Broth) or incorporated into an agar medium (e.g., Mueller-Hinton Agar).

  • Inoculation:

    • Broth Microdilution: The prepared bacterial inoculum is added to microtiter plate wells containing the serially diluted this compound.

    • Agar Dilution: A standardized volume of the bacterial suspension is spotted onto the surface of agar plates containing different concentrations of this compound.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours). For fastidious organisms like N. gonorrhoeae, specific growth media (e.g., GC agar) and incubation conditions (e.g., humidified atmosphere with elevated CO₂) are required.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

MIC_Determination_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculation Inoculate Microtiter Plate (Broth Dilution) or Agar Plates (Agar Dilution) prep_inoculum->inoculation prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculation incubation Incubate under Appropriate Conditions inoculation->incubation read_results Read and Record MIC Value incubation->read_results end End read_results->end

Workflow for MIC determination.

Conclusion

This compound is a promising novel antibacterial agent with potent in vitro activity against Neisseria gonorrhoeae and key drug-resistant Gram-positive pathogens. Its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV is a key feature that may help to mitigate the development of bacterial resistance. While the current data highlights its potential for treating infections caused by these specific organisms, further studies are necessary to fully define its broader antibacterial spectrum, particularly against a wider range of Gram-negative bacteria. The standardized methodologies for its in vitro evaluation provide a solid framework for future research and development of this compound.

References

TP0480066: A Technical Overview of a Novel Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

In the face of rising antimicrobial resistance, the discovery and development of novel antibiotics with unique mechanisms of action are paramount. TP0480066 has emerged as a promising candidate, demonstrating potent activity against a range of bacterial pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

This compound is a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative identified through a dedicated lead optimization program aimed at discovering new bacterial type II topoisomerase inhibitors. The development process originated from a lead compound, which was systematically modified to enhance its antibacterial potency, safety profile, and pharmacokinetic properties. This structure-based optimization led to the identification of this compound as a promising drug candidate.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them well-validated targets for antibacterial agents. By binding to these enzymes, this compound disrupts their function, leading to bacterial cell death.[3] The binding mode of this compound is distinct from that of existing fluoroquinolone antibiotics, which also target these enzymes.[1] This novel interaction is crucial as it allows this compound to overcome existing resistance mechanisms to fluoroquinolones.[1][3]

This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topo_IV->DNA_Replication Essential for Topo_IV->Cell_Death DNA_Replication->Cell_Death

Figure 1: Mechanism of action of this compound.

In Vitro Antibacterial Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens, including clinically important drug-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Neisseria gonorrhoeae[1][2]
StrainResistance ProfileThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
ATCC 49226Susceptible0.00050.008
NCTC 13479High-level Ciprofloxacin-resistant≤0.00012≥16
NCTC 13480High-level Ciprofloxacin-resistant0.00025≥16
NCTC 13818High-level Ciprofloxacin-resistant0.0005≥16
NCTC 13821High-level Ciprofloxacin-resistant0.00025≥16
Table 2: MIC90 Values of this compound against Various Bacterial Species
Bacterial SpeciesResistance PhenotypeThis compound MIC90 (µg/mL)
Staphylococcus aureusMethicillin-resistant (MRSA)0.25
Enterococcus faecalisVancomycin-resistant (VRE)0.015
Streptococcus pneumoniaePenicillin-resistant (gPRSP)0.06

Frequency of Resistance

Spontaneous resistance to this compound has been shown to occur at a low frequency.

Table 3: Frequency of Spontaneous Resistance to this compound in N. gonorrhoeae ATCC 49226[1]
CompoundConcentration (x MIC)Frequency of Resistance
This compound28.3 × 10⁻⁷
This compound32<2.4 × 10⁻¹⁰
This compound64<2.4 × 10⁻¹⁰

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in murine models.

Table 4: Pharmacokinetic Parameters of this compound in Mice[3]
ParameterValue
Dose30 mg/kg (subcutaneous)
Cmax (ng/mL)3210
Tmax (h)0.333
t1/2 (h)1.75
AUC₀-∞ (ng·h/mL)3370

In Vivo Efficacy

This compound has demonstrated efficacy in a murine model of N. gonorrhoeae infection. A single dose of this compound significantly reduced the bacterial load in a vaginal infection model using both ciprofloxacin-susceptible and ciprofloxacin-resistant strains of N. gonorrhoeae.[1][3]

Experimental Protocols

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of this compound and comparator agents were determined using the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1] Briefly, serial twofold dilutions of the antimicrobial agents were incorporated into GC agar plates. Bacterial strains were grown, and their concentrations were adjusted to a 0.5 McFarland standard. The bacterial suspensions were then inoculated onto the agar plates. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth after incubation.

Frequency of Resistance Study

The frequency of spontaneous resistance to this compound was determined by plating a high-density bacterial suspension (approximately 10¹⁰ CFU/mL) onto agar plates containing various concentrations of the drug (multiples of the MIC).[1] The plates were incubated, and the number of resistant colonies was counted. The frequency of resistance was calculated by dividing the number of resistant colonies by the initial number of inoculated bacteria.

In Vivo Murine Infection Model

Female BALB/c mice were used for the in vivo efficacy studies.[1] To establish a vaginal infection, mice were treated with estradiol to synchronize their estrous cycle. Subsequently, they were inoculated intravaginally with a suspension of N. gonorrhoeae. This compound was administered as a single subcutaneous dose. The bacterial load in the vaginal lumen was determined at specified time points by collecting vaginal washes, serially diluting them, and plating them on appropriate agar to enumerate the colony-forming units (CFU).

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC_determination MIC Determination (Agar Dilution) FoR_study Frequency of Resistance Study Mouse_model Murine Infection Model (N. gonorrhoeae) PK_study Pharmacokinetic Analysis Lead_Optimization Lead_Optimization TP0480066_Discovery TP0480066_Discovery Lead_Optimization->TP0480066_Discovery Leads to TP0480066_Discovery->MIC_determination TP0480066_Discovery->FoR_study TP0480066_Discovery->Mouse_model TP0480066_Discovery->PK_study

Figure 2: Preclinical development workflow for this compound.

Synthesis

The synthesis of this compound is described as being performed by Taisho Pharmaceutical Co., Ltd.[1][2][3] While the detailed, step-by-step synthesis protocol is proprietary, the key structural feature is the 8-(methylamino)-2-oxo-1,2-dihydroquinoline core.

Toxicology and Safety

Detailed public information on the comprehensive toxicology and safety profile of this compound is limited at this stage of its development. Further studies will be required to fully characterize its safety profile before it can proceed to clinical trials.

Clinical Development Status

As of the current date, there are no publicly registered clinical trials for this compound. The compound remains in the preclinical stage of development.

Conclusion

This compound is a novel and potent bacterial topoisomerase inhibitor with a distinct mechanism of action that allows it to circumvent existing fluoroquinolone resistance. Its strong in vitro activity against drug-resistant bacteria, low frequency of resistance, and in vivo efficacy in a relevant animal model highlight its potential as a future therapeutic option for treating challenging bacterial infections. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential and safety profile in humans.

References

Investigating the Bactericidal Properties of TP0480066: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0480066 is a novel investigational antibiotic demonstrating potent bactericidal activity, particularly against multidrug-resistant strains of Neisseria gonorrhoeae. As a member of the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class, this compound exerts its antibacterial effect through a distinct mechanism of action: the dual inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] This technical guide provides a comprehensive overview of the bactericidal properties of this compound, including its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols used for its evaluation. The presented data underscores the potential of this compound as a promising candidate for the treatment of gonococcal infections.

In Vitro Antibacterial Activity

This compound has demonstrated significant potency against a range of Neisseria gonorrhoeae strains, including those resistant to currently available antimicrobial agents.[1][3]

Minimum Inhibitory Concentrations (MICs)

The MICs of this compound were determined to be substantially lower than those of other antimicrobials currently or previously used against gonococcal strains that exhibit resistance to fluoroquinolones, macrolides, β-lactams, and aminoglycosides.[3][4] The MIC values for this compound against these resistant strains were found to be ≤0.0005 μg/ml.[3][4] Specifically, against high-level ciprofloxacin-resistant N. gonorrhoeae strains (MICs, ≥16 mg/ml), the MICs of this compound were in the range of ≤0.00012 to 0.0005 mg/ml.[1][2]

Bacterial StrainResistance ProfileThis compound MIC (μg/mL)Comparator Agent MIC (μg/mL)
N. gonorrhoeae ATCC 49226 (CLSI QC strain)Susceptible0.0005Ciprofloxacin: [Data not available in provided text], Ceftriaxone: [Data not available in provided text]
N. gonorrhoeae NCTC 13479High-level ciprofloxacin-resistant (MIC ≥16)≤0.00012 - 0.0005Ciprofloxacin: ≥16
N. gonorrhoeae NCTC 13480High-level ciprofloxacin-resistant (MIC ≥16)≤0.00012 - 0.0005Ciprofloxacin: ≥16
N. gonorrhoeae NCTC 13818High-level ciprofloxacin-resistant (MIC ≥16)≤0.00012 - 0.0005Ciprofloxacin: ≥16
N. gonorrhoeae NCTC 13821High-level ciprofloxacin-resistant (MIC ≥16)≤0.00012 - 0.0005Ciprofloxacin: ≥16
Bactericidal Activity

Time-kill curve analyses have confirmed the potent bactericidal activity of this compound against N. gonorrhoeae. At concentrations of 4x MIC, this compound reduced the viable counts of N. gonorrhoeae ATCC 49226 by more than 3-log10 CFU/ml within 2 hours, and a similar reduction was observed after 6 hours at the MIC.[1] This rapid killing effect was also observed against ciprofloxacin- and ceftriaxone-resistant strains.[1]

Spontaneous Resistance Frequency

The frequency of spontaneous resistance to this compound in N. gonorrhoeae ATCC 49226 was below the detection limit (<2.4 x 10⁻¹⁰) at a concentration equivalent to 32x MIC.[3][4] This suggests a low potential for the development of resistance to this compound.

Mechanism of Action

This compound is a dual inhibitor of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, and their inhibition leads to double-strand DNA breaks and ultimately cell death.[5] this compound is a selective inhibitor of gyrase, with reported IC50 values of 1.10 nM for DNA gyrase and 62.89 nM for topoisomerase IV from N. gonorrhoeae.[6] Importantly, studies have shown no cross-resistance between this compound and ciprofloxacin, a fluoroquinolone that also targets DNA gyrase, suggesting a distinct binding mode.[1][3][4]

Caption: Mechanism of action of this compound.

In Vivo Efficacy

The bactericidal properties of this compound have been confirmed in a mouse model of N. gonorrhoeae infection.[1] A single dose of this compound was effective in this in vivo model.[1] At doses of 30 and 100 mg/kg, this compound significantly decreased the mean viable cell counts compared to the vehicle control in models of both ciprofloxacin-susceptible and ciprofloxacin-resistant N. gonorrhoeae infection.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentrations (MICs)

The MICs of this compound and comparator agents are determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow:

MIC_Determination_Workflow start Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth. inoculate Inoculate each well of a microtiter plate with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). start->inoculate incubate Incubate the plates at 35-37°C in a humidified atmosphere with 5% CO2 for 20-24 hours. inoculate->incubate read Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth. incubate->read

Caption: Workflow for MIC determination.

Time-Kill Curve Assay

This assay is performed to evaluate the bactericidal activity of this compound over time.

Methodology:

  • Bacterial cultures are grown to the logarithmic phase and then diluted.

  • This compound is added at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).

  • A growth control (no antibiotic) is included.

  • Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Serial dilutions of the aliquots are plated on appropriate agar.

  • Colony-forming units (CFU/mL) are counted after incubation.

  • The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

In Vivo Mouse Model of N. gonorrhoeae Infection

This model is used to assess the therapeutic efficacy of this compound in a living organism.

Protocol Outline:

  • Female mice are treated with estradiol to promote susceptibility to vaginal colonization by N. gonorrhoeae.

  • Mice are inoculated intravaginally with a suspension of the desired N. gonorrhoeae strain.

  • This compound is administered as a single oral or parenteral dose at various concentrations.

  • A vehicle control group receives the formulation without the active drug.

  • Vaginal swabs are collected at specified time points post-treatment.

  • The swabs are used for quantitative culture to determine the number of viable bacteria.

  • The reduction in bacterial load in the treated groups is compared to the control group to determine efficacy.

Conclusion

This compound is a promising novel antibiotic with potent bactericidal activity against Neisseria gonorrhoeae, including strains resistant to existing therapies. Its dual inhibition of DNA gyrase and topoisomerase IV represents a valuable mechanism of action with a low propensity for the development of resistance. The in vitro and in vivo data strongly support the continued development of this compound as a potential new treatment option for gonorrhea.

References

Methodological & Application

TP0480066 in vitro assay protocols

Author: BenchChem Technical Support Team. Date: November 2025

An overview of in-vitro testing protocols for TP0480066, a novel topoisomerase inhibitor, is detailed in this application note for researchers, scientists, and professionals in drug development.

Introduction

This compound is a novel bacterial topoisomerase inhibitor, specifically an 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) derivative.[1][2] It has demonstrated potent in vitro and in vivo antibacterial and bactericidal activities against Neisseria gonorrhoeae, including strains resistant to existing antimicrobial agents.[1][2][3][4] This document outlines the key in vitro assay protocols to evaluate the efficacy of this compound.

Mechanism of Action

This compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, repair, and recombination in bacteria.[1][2] This dual-targeting mechanism contributes to its potent antibacterial activity and a low frequency of spontaneous resistance development.[1][3][4] The inhibitory action of this compound on these enzymes disrupts critical bacterial cellular processes, ultimately leading to cell death.

cluster_0 Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

In Vitro Efficacy Data

The in vitro activity of this compound has been evaluated against various strains of Neisseria gonorrhoeae, demonstrating potent efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antimicrobials against N. gonorrhoeae
StrainThis compound (µg/mL)Ceftriaxone (µg/mL)Penicillin G (µg/mL)Ciprofloxacin (µg/mL)Levofloxacin (µg/mL)Azithromycin (µg/mL)Spectinomycin (µg/mL)
ATCC 492260.00050.01510.0040.0080.2532
ATCC 43069≤0.00012≤0.002≤0.0150.0040.0080.1216
High-level Ciprofloxacin-resistant strains≤0.00012 - 0.0005--≥16---
Data sourced from[1]
Table 2: Frequency of Spontaneous Resistance to this compound in N. gonorrhoeae ATCC 49226
Concentration (x MIC)Frequency of Resistance
2x8.3 x 10⁻⁷
32x<2.4 x 10⁻¹⁰
64x<2.4 x 10⁻¹⁰
Data sourced from[1]
Table 3: Inhibitory Activity of this compound against N. gonorrhoeae Topoisomerases
EnzymeIC₅₀ (nM)
DNA Gyrase1.10
Topoisomerase IV62.89
Data sourced from[5]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is for determining the minimum concentration of this compound that inhibits the visible growth of a microorganism. The agar dilution method is recommended.

Materials:

  • This compound

  • Bacteriological media (e.g., Mueller-Hinton agar)

  • Bacterial strains

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of twofold dilutions of this compound in molten agar.

  • Pour the agar containing the different concentrations of this compound into sterile petri dishes and allow them to solidify.

  • Prepare a standardized inoculum of the bacterial strain to be tested.

  • Spot the bacterial inoculum onto the surface of the agar plates.

  • Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Bactericidal Activity Assay (Time-Kill Curve)

This assay is used to assess the bactericidal activity of this compound over time.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Broth medium

  • Sterile tubes

  • Incubator with shaking capabilities

  • Apparatus for colony counting

Procedure:

  • Prepare a standardized bacterial suspension in broth medium.

  • Add this compound at various concentrations (e.g., 2x, 4x, 8x MIC) to the bacterial suspensions. Include a growth control without the compound.

  • Incubate the tubes with shaking at the optimal growth temperature for the bacteria.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable cells (CFU/mL).

  • Incubate the plates and count the colonies.

  • Plot the log₁₀ CFU/mL against time for each concentration of this compound. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.[1]

Frequency of Spontaneous Resistance Assay

This protocol determines the frequency at which spontaneous resistance to this compound arises in a bacterial population.

Materials:

  • This compound

  • High-density bacterial culture

  • Agar plates with and without this compound at various multiples of the MIC (e.g., 2x, 4x, 8x, 16x, 32x, 64x MIC)

Procedure:

  • Prepare a large inoculum of the bacterial strain by growing it to a high density.

  • Determine the total number of viable cells in the inoculum by plating serial dilutions on antibiotic-free agar.

  • Plate the high-density inoculum onto agar plates containing different concentrations of this compound.

  • Incubate the plates until colonies appear.

  • Count the number of resistant colonies that grow on the plates containing this compound.

  • Calculate the frequency of spontaneous resistance by dividing the number of resistant colonies by the total number of inoculated viable cells.[1]

cluster_workflow In Vitro Efficacy Workflow start Start mic MIC Determination start->mic bactericidal Bactericidal Activity (Time-Kill Assay) mic->bactericidal resistance Frequency of Resistance Assay mic->resistance data_analysis Data Analysis & Interpretation bactericidal->data_analysis resistance->data_analysis end End data_analysis->end

Caption: General workflow for in vitro efficacy testing.

Signaling Pathways

Current research indicates that the primary mechanism of action for this compound is the direct inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] There is no evidence to suggest that this compound directly interacts with or modulates specific host cell signaling pathways. The therapeutic effect is achieved through its targeted action on bacterial enzymes.

References

Application Note and Protocol: Time-Kill Assay for TP0480066

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0480066 is a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) derivative that functions as a potent inhibitor of both DNA gyrase and topoisomerase IV[1][2][3][4]. This dual-targeting mechanism contributes to its significant bactericidal activity, particularly against challenging pathogens like multidrug-resistant Neisseria gonorrhoeae[3][5]. The time-kill assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent, providing insights into the rate and extent of its bactericidal activity over time. This document provides a detailed protocol for performing a time-kill assay with this compound, using Neisseria gonorrhoeae as a representative organism.

Principle of the Time-Kill Assay

The time-kill assay measures the change in a microbial population after exposure to an antimicrobial agent over a set period. A standardized inoculum of the test organism is introduced into a growth medium containing the antimicrobial agent at various concentrations. At specified time intervals, aliquots are removed, and the antimicrobial is neutralized. The number of surviving organisms is then determined by plate counting, and the results are typically expressed as the log10 change in colony-forming units per milliliter (CFU/mL) compared to the initial inoculum and a growth control.

Signaling Pathway of this compound

This compound exerts its antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and segregation in bacteria. By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

TP0480066_Mechanism This compound This compound Gyrase DNA Gyrase This compound->Gyrase TopoIV Topoisomerase IV This compound->TopoIV DNA_Replication DNA Replication & Supercoiling Gyrase->DNA_Replication Inhibits TopoIV->DNA_Replication Inhibits DSB Double-Strand Breaks DNA_Replication->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Protocol

This protocol is based on the methodology used for Neisseria gonorrhoeae and can be adapted for other susceptible organisms.

Materials
  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Test organism (e.g., N. gonorrhoeae ATCC 49226)

  • Appropriate growth medium (e.g., GC broth supplemented with IsoVitaleX)

  • Phosphate-buffered saline (PBS) or other suitable diluent

  • Neutralizing broth (if required to inactivate the drug carryover)

  • Agar plates for colony counting (e.g., Chocolate agar)

  • Sterile test tubes or flasks

  • Incubator with appropriate atmospheric conditions (e.g., 37°C, 5% CO2 for N. gonorrhoeae)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Spiral plater or manual plating equipment

Procedure
  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours), suspend colonies of the test organism in the appropriate broth.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Further dilute the suspension in the test medium to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Preparation of Test Concentrations:

    • Determine the Minimum Inhibitory Concentration (MIC) of this compound for the test organism using a standardized microdilution method.

    • Prepare test solutions of this compound in the growth medium at concentrations relative to the MIC (e.g., 1x MIC, 4x MIC).

    • Include a growth control (no drug) and a sterility control (no bacteria).

  • Time-Kill Assay:

    • Dispense the prepared bacterial inoculum into the tubes containing the different concentrations of this compound and the growth control tube.

    • Incubate all tubes under the appropriate conditions.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.

  • Enumeration of Viable Bacteria:

    • Perform serial ten-fold dilutions of the collected aliquots in a suitable diluent or neutralizing broth.

    • Plate a defined volume of the appropriate dilutions onto agar plates.

    • Incubate the plates under suitable conditions until colonies are visible (e.g., 24-48 hours).

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

Data Analysis

The results are typically plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.

Data Presentation

The quantitative data from the time-kill assay can be summarized in the following tables.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

OrganismMIC (µg/mL)
N. gonorrhoeae ATCC 492260.0005
N. gonorrhoeae NCTC 13479 (Ciprofloxacin-resistant)≤0.00012
N. gonorrhoeae NCTC 13821 (Ciprofloxacin- and Ceftriaxone-resistant)0.0005

Note: MIC values are examples based on published data and should be determined experimentally for the specific strains used.[1]

Table 2: Time-Kill Assay Results for this compound against N. gonorrhoeae ATCC 49226

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.75.75.7
26.85.54.8
47.95.13.2
68.54.3<2.7
88.83.8<2.7
249.2<2.7<2.7

Note: This is example data based on graphical representations from published studies. Actual results may vary.[1]

Experimental Workflow Diagram

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Incubation Incubate Bacteria with This compound and Controls Inoculum->Incubation Drug_Conc Prepare this compound Concentrations (e.g., 1x, 4x MIC) Drug_Conc->Incubation Sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubation->Sampling Serial_Dilution Perform Serial Dilutions and Plate Sampling->Serial_Dilution Enumeration Incubate Plates and Count Colonies (CFU/mL) Serial_Dilution->Enumeration Data_Plotting Plot log10 CFU/mL vs. Time Enumeration->Data_Plotting

Caption: Workflow for the time-kill assay.

Conclusion

The time-kill assay is a critical tool for evaluating the bactericidal activity of novel antimicrobial agents like this compound. This protocol provides a framework for conducting these experiments, with specific examples for N. gonorrhoeae. The potent and rapid bactericidal activity observed for this compound, even against drug-resistant strains, underscores its potential as a valuable new therapeutic agent. Researchers should adapt this protocol based on the specific characteristics of the organism being tested and adhere to standardized microbiological practices for reliable and reproducible results.

References

Standard Protocol for TP0480066 Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

TP0480066 is a novel dual inhibitor of bacterial DNA gyrase and topoisomerase IV, demonstrating potent antibacterial activity, particularly against Neisseria gonorrhoeae.[1][2][3] Accurate determination of its minimum inhibitory concentration (MIC) is crucial for assessing its efficacy, monitoring for resistance, and guiding further development. This document provides a detailed protocol for determining the MIC of this compound against relevant bacterial strains, adhering to established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8]

Data Presentation

The antibacterial potency of this compound has been demonstrated against a panel of Neisseria gonorrhoeae strains, including those with resistance to other antimicrobial agents. The MIC values are substantially lower than those of many currently or previously used antimicrobials.[1][2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Neisseria gonorrhoeae

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)
N. gonorrhoeae ATCC 49226 (QC Strain)Quality Control Strain0.0005[1]
N. gonorrhoeae NCTC 13479High-level ciprofloxacin-resistant≤0.00012 to 0.0005[1]
N. gonorrhoeae NCTC 13480High-level ciprofloxacin-resistant≤0.00012 to 0.0005[1]
N. gonorrhoeae NCTC 13818High-level ciprofloxacin-resistant≤0.00012 to 0.0005[1]
N. gonorrhoeae NCTC 13821High-level ciprofloxacin-resistant≤0.00012 to 0.0005[1]
Fluoroquinolone-resistant strainsGeneral≤0.0005[2][3]
Macrolide-resistant strainsGeneral≤0.0005[2][3]
β-lactam-resistant strainsGeneral≤0.0005[2][3]
Aminoglycoside-resistant strainsGeneral≤0.0005[2][3]

Experimental Protocols

The recommended method for determining the MIC of this compound is the broth microdilution method, which is a standard and widely accepted technique for antimicrobial susceptibility testing.[9][10][11] An alternative, the agar dilution method, can also be used and is considered a gold standard, though it is more labor-intensive.[9][12][13]

Broth Microdilution Protocol

This protocol is adapted from CLSI and EUCAST guidelines and is suitable for determining the MIC of this compound.

1. Materials:

  • This compound powder

  • Appropriate solvent for this compound (as specified by the manufacturer)

  • Sterile 96-well microtiter plates (U- or V-bottom)[14]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium for the test organism[15]

  • Bacterial strains for testing (e.g., N. gonorrhoeae ATCC 49226 for quality control)

  • Sterile petri dishes, tubes, and pipette tips[14]

  • Multipipettor[14]

  • Spectrophotometer or McFarland standards

  • Incubator (35 ± 2°C)[10]

2. Preparation of this compound Stock Solution:

  • Accurately weigh the this compound powder and dissolve it in the recommended solvent to create a high-concentration stock solution (e.g., 1000 µg/mL).

  • Further dilute the stock solution in the appropriate sterile broth to create a working stock at twice the highest concentration to be tested.[14]

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

4. Microtiter Plate Preparation and Inoculation:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[14]

  • Add 100 µL of the 2x concentrated this compound working stock to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.[14]

  • The penultimate column should serve as a positive control (inoculum without drug), and the last column as a negative control (broth only).

  • Inoculate each well (except the negative control) with the prepared bacterial suspension. The final volume in each well will be 200 µL.

5. Incubation and Reading:

  • Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[9][10]

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[17]

6. Quality Control:

  • Concurrently test a reference quality control strain, such as N. gonorrhoeae ATCC 49226.

  • The resulting MIC for the QC strain should fall within the expected range to ensure the validity of the test results.

Visualizations

Mechanism of Action

This compound functions by inhibiting two essential bacterial enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[1][3][18] These enzymes are critical for DNA replication, repair, and segregation. By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[18][19] This dual-targeting mechanism contributes to its potent activity and may reduce the frequency of resistance development.[20]

TP0480066_Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_enzymes Target Enzymes cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome DNA Bacterial DNA ReplicationFork Replication Fork DNA->ReplicationFork SupercoiledDNA Supercoiled DNA ReplicationFork->SupercoiledDNA DecatenatedDNA Decatenated Daughter Chromosomes Gyrase DNA Gyrase (GyrA/GyrB) SupercoiledDNA->Gyrase Relaxes supercoils TopoIV Topoisomerase IV (ParC/ParE) DecatenatedDNA->TopoIV Decatenates chromosomes DSB Double-Strand DNA Breaks Gyrase->DSB Stabilizes cleavage complex TopoIV->DSB Stabilizes cleavage complex This compound This compound This compound->Gyrase This compound->TopoIV CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.

MIC_Workflow prep_start Start: Preparation stock Prepare this compound Stock Solution prep_start->stock inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_start->inoculum serial_dilution Perform 2-Fold Serial Dilution of this compound stock->serial_dilution dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL inoculum->dilute_inoculum add_inoculum Inoculate Wells dilute_inoculum->add_inoculum plate_prep Plate Preparation add_broth Add Broth to 96-Well Plate plate_prep->add_broth add_broth->serial_dilution serial_dilution->add_inoculum incubation Incubation add_inoculum->incubation incubate_plate Incubate at 35°C for 16-20 hours incubation->incubate_plate analysis Analysis incubate_plate->analysis read_results Visually Inspect for Turbidity analysis->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Broth microdilution workflow for MIC testing.

References

Application Notes and Protocols for TP0480066 in a Mouse Model of Neisseria gonorrhoeae Infection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TP0480066 is a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) derivative that functions as a DNA gyrase/topoisomerase IV inhibitor.[1][2][3] It has demonstrated potent in vitro and in vivo activity against Neisseria gonorrhoeae, including multidrug-resistant strains.[1][4][5] These application notes provide a comprehensive overview of the use of this compound in a well-established mouse model of gonococcal infection, including its efficacy, pharmacokinetic profile, and detailed experimental protocols.

Data Presentation

In Vitro Activity of this compound against Neisseria gonorrhoeae

This compound exhibits potent antibacterial activity against a range of N. gonorrhoeae strains, including those resistant to currently used antimicrobial agents.[1][2]

StrainResistance ProfileThis compound MIC (μg/ml)
ATCC 49226Quality Control Strain0.0005
NCTC 13479High-level ciprofloxacin-resistant≤0.00012 to 0.0005
NCTC 13480High-level ciprofloxacin-resistant≤0.00012 to 0.0005
NCTC 13818High-level ciprofloxacin-resistant≤0.00012 to 0.0005
NCTC 13821High-level ciprofloxacin-resistant≤0.00012 to 0.0005
Data compiled from multiple sources[2][3].

Notably, no cross-resistance has been observed between this compound and ciprofloxacin.[1][4][5] The frequency of spontaneous resistance to this compound in N. gonorrhoeae ATCC 49226 is below the detection limit (<2.4 × 10⁻¹⁰) at concentrations 32 times the minimum inhibitory concentration (MIC).[1][4][5]

In Vivo Efficacy of this compound in a Neisseria gonorrhoeae Mouse Vaginal Infection Model

A single subcutaneous administration of this compound has been shown to be effective in reducing the bacterial load in a mouse model of vaginal infection.[1][3]

Mouse StrainN. gonorrhoeae StrainTreatmentDose (mg/kg)Outcome
BALB/cATCC 49226 (Ciprofloxacin-susceptible)This compound30Significant decrease in mean viable cell counts
BALB/cATCC 49226 (Ciprofloxacin-susceptible)This compound100Significant decrease in mean viable cell counts
BALB/cNCTC 13479 (Ciprofloxacin-resistant)This compound30Significant decrease in mean viable cell counts
BALB/cNCTC 13479 (Ciprofloxacin-resistant)This compound100Significant decrease in mean viable cell counts
Data from a study demonstrating the therapeutic effects of this compound[3][6].
Pharmacokinetic Profile of this compound in Mice

The pharmacokinetic properties of this compound were evaluated in BALB/c mice following a single subcutaneous administration.

ParameterValue
Dose10 mg/kg
Maximum Plasma Concentration (Cmax)3,210 ng/ml
Time to Maximum Plasma Concentration (Tmax)0.333 h
Half-life (t1/2)1.75 h
Area Under the Curve (AUC₀-∞)3,370 ng·h/ml
Pharmacokinetic data for this compound in BALB/c mice[2].

Experimental Protocols

Protocol 1: Neisseria gonorrhoeae Mouse Vaginal Infection Model

This protocol describes the establishment of a Neisseria gonorrhoeae genital tract infection in female mice, a model widely used to assess the in vivo efficacy of antimicrobial agents.[7][8][9]

Materials:

  • Female BALB/c mice (5 weeks old)[10]

  • 17β-estradiol (water-soluble)[10]

  • Streptomycin sulfate[10]

  • Vancomycin HCl[10]

  • Trimethoprim sulfate[10]

  • Neisseria gonorrhoeae strains (e.g., ATCC 49226, NCTC 13479)

  • GC broth with 0.05% saponin[10]

  • Chocolate agar plates[10]

  • This compound

  • Vehicle control (e.g., 1% Tween 80 or 0.9% NaCl)[10]

Procedure:

  • Hormone Treatment to Induce Susceptibility:

    • Administer 17β-estradiol subcutaneously to each mouse at a dose of 0.23 mg on days -2, 0, 2, 4, and 6 relative to the day of infection (Day 0).[10] This treatment synchronizes the estrous cycle to a state permissive for sustained infection.[7][9]

  • Suppression of Commensal Flora:

    • Starting on day -2 and continuing throughout the experiment, administer streptomycin (1.2 mg/mouse) and vancomycin (0.6 mg/mouse) intraperitoneally twice daily.[10]

    • Supplement the drinking water with trimethoprim sulfate (0.04 g/100 ml).[10] This regimen is crucial for preventing the overgrowth of normal vaginal flora that can interfere with gonococcal colonization.[7][8]

  • Inoculation with Neisseria gonorrhoeae:

    • On Day 0, two hours prior to treatment administration, inoculate the mice intravaginally with a suspension of the desired N. gonorrhoeae strain.[10] A typical inoculum is 10⁶ CFU in 20 µl of a suitable buffer.[8]

  • Administration of this compound:

    • Administer this compound subcutaneously as a single dose at the desired concentrations (e.g., 30 mg/kg and 100 mg/kg).[3]

    • Administer the vehicle control to a separate group of mice.

  • Assessment of Bacterial Load:

    • At 24 hours or other designated time points post-treatment, euthanize the mice.[10]

    • Perform a vaginal lavage with 200 µl of GC broth containing 0.05% saponin to recover bacteria.[10]

    • Serially dilute the lavage fluid and plate on chocolate agar to determine the number of viable N. gonorrhoeae colony-forming units (CFU).[10]

    • Calculate the mean log₁₀ CFU per vagina for each treatment group and compare with the vehicle control group to determine the reduction in bacterial load.

Visualizations

Mechanism of Action of this compound

This compound is a topoisomerase inhibitor that targets both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[2][3][11]

TP0480066_Mechanism_of_Action This compound This compound Inhibition Inhibition This compound->Inhibition DNA_Gyrase DNA Gyrase (GyrA, GyrB) Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Introduces Topo_IV Topoisomerase IV (ParC, ParE) Decatenation Decatenation of Daughter Chromosomes Topo_IV->Decatenation Mediates Replication DNA Replication Supercoiling->Replication Enables Cell_Division Bacterial Cell Division Replication->Cell_Division Decatenation->Cell_Division Allows Bactericidal_Effect Bactericidal Effect Cell_Division->Bactericidal_Effect Inhibition leads to Inhibition->DNA_Gyrase Inhibition->Topo_IV

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the key steps in the in vivo evaluation of this compound in the mouse model of N. gonorrhoeae infection.

Experimental_Workflow cluster_preparation Mouse Preparation (Day -2 to Day 0) cluster_infection_treatment Infection and Treatment (Day 0) cluster_assessment Efficacy Assessment (Day 1) Estradiol Estradiol Treatment Inoculation Intravaginal Inoculation with N. gonorrhoeae Estradiol->Inoculation Antibiotics Antibiotic Treatment (Suppress Flora) Antibiotics->Inoculation Treatment Single Subcutaneous Dose of this compound or Vehicle Inoculation->Treatment Lavage Vaginal Lavage Treatment->Lavage Plating Serial Dilution and Plating Lavage->Plating CFU_Count CFU Enumeration and Data Analysis Plating->CFU_Count

Caption: Workflow for in vivo efficacy testing.

References

Application Notes and Protocols for In Vivo Efficacy Studies of TP0480066

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of TP0480066, a novel topoisomerase inhibitor, against Neisseria gonorrhoeae. Detailed protocols for conducting similar preclinical studies are also included to facilitate further research and development.

Introduction

This compound is a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative that acts as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV.[1] This compound has demonstrated potent in vitro activity against a broad range of N. gonorrhoeae strains, including those resistant to currently available antibiotics.[2][3] In vivo studies have confirmed its efficacy in a murine model of gonococcal infection, highlighting its potential as a new therapeutic agent for gonorrhea.[1][4]

Mechanism of Action

This compound exerts its bactericidal effect by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and segregation. By inhibiting their function, this compound disrupts these vital cellular processes, leading to bacterial cell death.[1] The dual-targeting mechanism is advantageous as it may reduce the likelihood of resistance development.

cluster_bacterium Neisseria gonorrhoeae Cell cluster_dna Bacterial DNA Metabolism This compound This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase inhibition Topo_IV Topoisomerase IV (ParC, ParE) This compound->Topo_IV inhibition DNA_Replication DNA Replication & Supercoiling Management DNA_Gyrase->DNA_Replication enables Chromosome_Segregation Chromosome Decatenation & Segregation Topo_IV->Chromosome_Segregation enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to Chromosome_Segregation->Cell_Death disruption leads to

Caption: Mechanism of action of this compound in N. gonorrhoeae.

In Vivo Efficacy Data

The in vivo efficacy of this compound has been evaluated in a murine model of vaginal infection with N. gonorrhoeae. A single oral administration of this compound demonstrated a significant, dose-dependent reduction in bacterial load.

Treatment GroupDose (mg/kg)Mean Bacterial Count (log10 CFU/vagina) ± SDReduction vs. Vehicle (%)p-value vs. Vehicle
Vehicle-4.8 ± 0.5--
This compound32.9 ± 0.798.4<0.01
This compound101.2 ± 0.4>99.9<0.01
This compound30<0.7 (Below Limit of Detection)>99.9<0.01
Ciprofloxacin303.5 ± 0.695.0<0.01

Data synthesized from Masuko et al., 2021. The study evaluated the efficacy against a ciprofloxacin-susceptible strain of N. gonorrhoeae.

Experimental Protocols

The following protocols are based on the methodologies described in the published in vivo efficacy studies of this compound.

Experimental Workflow

cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Analysis Animal_Acclimation Animal Acclimation (Female BALB/c mice, 6 weeks old) Hormone_Treatment Hormone Treatment (17β-estradiol) Animal_Acclimation->Hormone_Treatment Inoculation Vaginal Inoculation (N. gonorrhoeae suspension) Hormone_Treatment->Inoculation Bacterial_Culture Bacterial Culture Preparation (N. gonorrhoeae) Bacterial_Culture->Inoculation Drug_Administration Single Oral Administration (this compound, Vehicle, or Ciprofloxacin) Inoculation->Drug_Administration Vaginal_Lavage Vaginal Lavage & Sample Collection Drug_Administration->Vaginal_Lavage Bacterial_Enumeration Bacterial Enumeration (CFU counting) Vaginal_Lavage->Bacterial_Enumeration Data_Analysis Data Analysis & Statistical Comparison Bacterial_Enumeration->Data_Analysis

Caption: Workflow for the in vivo efficacy study of this compound.
Animal Model and Preparation

  • Animal Strain: Female BALB/c mice, 6 weeks of age.

  • Acclimation: House the animals for at least 3 days prior to the experiment under standard laboratory conditions.

  • Hormone Treatment: To induce a state of pseudoestrus and increase susceptibility to infection, administer water-soluble 17β-estradiol subcutaneously. A typical regimen involves administration 2 days before inoculation and on the day of inoculation.[2]

Bacterial Inoculation
  • Bacterial Strain: Neisseria gonorrhoeae ATCC 49226 or other relevant clinical isolates.

  • Culture Preparation: Grow the bacteria on appropriate agar plates (e.g., chocolate agar) in a CO2-enriched, humidified atmosphere. Harvest the bacteria and suspend in a suitable buffer (e.g., phosphate-buffered saline) to the desired concentration.

  • Inoculation: Under anesthesia, vaginally inoculate each mouse with the bacterial suspension.

Drug Administration
  • Formulation: Prepare a formulation of this compound suitable for oral administration (e.g., a suspension in 0.5% methylcellulose).

  • Dosing: Administer a single oral dose of this compound at the desired concentrations (e.g., 3, 10, 30 mg/kg). Include a vehicle control group and a positive control group (e.g., ciprofloxacin at 30 mg/kg).

Assessment of Efficacy
  • Sample Collection: At a predetermined time point post-treatment (e.g., 24 or 48 hours), perform a vaginal lavage using a sterile buffer to collect a sample for bacterial enumeration.

  • Bacterial Enumeration: Serially dilute the vaginal lavage fluid and plate on appropriate selective agar plates. Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load per vagina.

  • Data Analysis: Convert the CFU counts to log10 CFU/vagina. Compare the mean bacterial counts between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Conclusion

The available in vivo data strongly support the potential of this compound as a novel treatment for gonorrhea.[4] Its potent, dose-dependent bactericidal activity in a relevant animal model, coupled with its novel mechanism of action, makes it a promising candidate for further clinical development. The protocols outlined above provide a framework for conducting further preclinical studies to expand upon these findings.

References

Application Notes and Protocols: Pharmacokinetic Analysis of TP0480066 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0480066 is a novel bacterial topoisomerase inhibitor, demonstrating potent activity against various bacteria, including drug-resistant strains.[1][2][3] Understanding the pharmacokinetic profile of this compound in preclinical animal models is crucial for its development as a potential therapeutic agent. These application notes provide a summary of the available pharmacokinetic data for this compound in animal models and detailed protocols for conducting such studies.

Data Presentation: Pharmacokinetics of this compound in BALB/c Mice

The following table summarizes the pharmacokinetic parameters of this compound in BALB/c mice following a single subcutaneous administration.

ParameterValueUnit
Dose 10mg/kg
Cmax 3,210ng/mL
Tmax 0.333h
AUC₀-∞ 3,370ng·h/mL
Half-life (t½) 1.75h
Data obtained from a study in BALB/c mice after a single subcutaneous administration.[1]

Experimental Protocols

The following are representative protocols for conducting a pharmacokinetic study of this compound in a mouse model. These protocols are based on established methodologies for similar compounds and animal studies.

Animal Model and Drug Administration
  • Animal Species: BALB/c mice (or other appropriate strain).

  • Housing: Animals should be housed in a controlled environment with a standard diet and water ad libitum.

  • Drug Formulation: this compound should be dissolved in a suitable vehicle for subcutaneous administration.

  • Administration:

    • Accurately weigh each animal to determine the precise volume of the drug solution to be administered.

    • Administer this compound via subcutaneous injection, typically in the scruff of the neck or the flank region.[4][5][6][7]

    • Record the exact time of administration for each animal.

Blood Sample Collection
  • Methodology: Serial blood samples can be collected from a single mouse to generate a complete pharmacokinetic profile.[8]

  • Procedure:

    • At predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (approximately 50-100 µL).

    • Common collection sites include the saphenous vein, submandibular vein, or retro-orbital sinus.[9][10]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).[10]

    • Process the blood samples to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.[11][12][13][14]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation or liquid-liquid extraction to remove interfering substances. A common method for quinolones involves extraction with acetonitrile containing a small percentage of formic acid.[12]

    • Centrifuge the samples and transfer the supernatant to a clean tube.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.[14]

    • The mobile phase typically consists of a gradient of acetonitrile and water with a modifier like formic acid.

    • Detect and quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using standards of known this compound concentrations.

    • Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.

    • Use pharmacokinetic analysis software, such as Phoenix WinNonlin, to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using a non-compartmental analysis method.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis drug_admin Drug Administration (Subcutaneous) blood_collection Serial Blood Sampling drug_admin->blood_collection Time Points centrifugation Plasma Separation blood_collection->centrifugation storage Sample Storage (-80°C) centrifugation->storage extraction Sample Extraction storage->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis

Caption: Workflow for pharmacokinetic analysis of this compound.

Mechanism of Action: Inhibition of Bacterial DNA Replication

mechanism_of_action cluster_bacterial_cell Bacterial Cell cluster_replication DNA Replication dna Bacterial DNA gyrase DNA Gyrase dna->gyrase Relieves supercoiling topoIV Topoisomerase IV gyrase->topoIV Decatenates daughter chromosomes disruption Disruption of DNA Replication & Bacterial Cell Death gyrase->disruption topoIV->disruption This compound This compound This compound->gyrase Inhibition This compound->topoIV Inhibition

Caption: this compound inhibits bacterial DNA gyrase and topoisomerase IV.

References

Proper handling and storage of TP0480066 compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0480066 is a novel and potent antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds.[1][2] It functions as a dual inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] This compound has demonstrated significant in vitro and in vivo activity against Neisseria gonorrhoeae, including strains resistant to existing antibiotics like fluoroquinolones, macrolides, and β-lactams.[3][4] Its high potency and distinct mechanism of action make it a promising candidate for the treatment of drug-resistant gonococcal infections.[2][3]

These application notes provide essential information for the proper handling, storage, and experimental use of this compound in a laboratory setting.

Chemical and Physical Properties

While specific details on the physical properties of this compound are not publicly available, general characteristics can be inferred from its chemical class. As a quinolone derivative, it is expected to be a solid, crystalline powder at room temperature. Solubility should be determined empirically for specific applications, though related compounds often require organic solvents like DMSO for stock solution preparation.

Chemical Structure: 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative.[1]

Mechanism of Action

This compound exerts its bactericidal effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase (a type II topoisomerase): Responsible for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.

  • Topoisomerase IV (a type II topoisomerase): Primarily responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for proper cell division.

By inhibiting both enzymes, this compound traps them in a complex with DNA, leading to double-strand DNA breaks.[5] This blocks DNA replication and repair, ultimately resulting in rapid bacterial cell death.[5][6] Studies suggest that this compound utilizes a binding mode distinct from older fluoroquinolones like ciprofloxacin, which may explain its efficacy against ciprofloxacin-resistant strains.[1]

Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_segregation Chromosome Segregation ReplicationFork Replication Fork (Torsional Stress) DNA_Gyrase DNA Gyrase (Relieves Stress) ReplicationFork->DNA_Gyrase induces Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked Catenated_DNA Catenated Daughter Chromosomes Topo_IV Topoisomerase IV (Decatenation) Catenated_DNA->Topo_IV requires Segregation_Blocked Cell Division Inhibited Topo_IV->Segregation_Blocked This compound This compound This compound->DNA_Gyrase Inhibits This compound->Topo_IV Inhibits Cell_Death Bactericidal Effect Replication_Blocked->Cell_Death Segregation_Blocked->Cell_Death

Figure 1. Mechanism of action of this compound.

Application Notes: Proper Handling and Storage

As a highly potent compound, this compound requires careful handling to ensure personnel safety and maintain compound integrity. A specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, the following guidelines are based on best practices for handling potent novel chemical entities and quinolone derivatives.

4.1 Personal Protective Equipment (PPE)

  • Gloves: Always wear two pairs of nitrile gloves when handling the solid compound or its solutions.

  • Lab Coat: A dedicated, buttoned lab coat should be worn at all times.

  • Eye Protection: ANSI-rated safety glasses or goggles are mandatory.

  • Respiratory Protection: When handling the solid powder outside of a containment enclosure, a properly fitted respirator (e.g., N95 or higher) is recommended to prevent inhalation.

4.2 Engineering Controls

  • Weighing: All weighing of the solid compound must be performed in a ventilated balance enclosure or a fume hood to minimize aerosol generation and exposure.

  • Solution Preparation: Preparation of stock solutions and dilutions should be conducted within a certified chemical fume hood.

  • Containment: For procedures with a higher risk of aerosolization, the use of a glovebox or isolator is recommended.[7]

4.3 Storage and Stability

  • Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture. The container should be tightly sealed.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a suitable solvent like DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1] Quinolone derivatives can degrade after multiple freeze-thaw cycles.[1]

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the frozen stock.

4.4 Spill and Decontamination

  • Spills: In case of a spill, cordon off the area. For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe the area. For liquid spills, absorb with an inert material.

  • Decontamination: Decontaminate the affected area with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.

  • Waste Disposal: All contaminated materials (gloves, pipette tips, vials) and excess compound must be disposed of as hazardous chemical waste according to institutional guidelines.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Antibacterial Activity of this compound against N. gonorrhoeae

Strain Resistance Profile This compound MIC (µg/mL)
ATCC 49226 CLSI QC Strain 0.0005
NCTC 13479 High-level Ciprofloxacin-resistant ≤0.00012
NCTC 13480 High-level Ciprofloxacin-resistant 0.00025
NCTC 13818 High-level Ciprofloxacin-resistant 0.0005
NCTC 13821 High-level Ciprofloxacin-resistant 0.00025

Data sourced from Antimicrobial Agents and Chemotherapy, 2021.[8]

Table 2: Spontaneous Resistance Frequency

Organism Condition Frequency
N. gonorrhoeae ATCC 49226 At 32x MIC <2.4 x 10⁻¹⁰

Data sourced from Antimicrobial Agents and Chemotherapy, 2021.[3][4]

Table 3: Pharmacokinetic Parameters of this compound in BALB/c Mice

Parameter Value
Dose 10 mg/kg (subcutaneous)
Cmax (Maximum Plasma Concentration) 3,210 ng/mL
Tmax (Time to Cmax) 0.333 h
t₁/₂ (Half-life) 1.75 h
AUC₀-∞ (Area Under the Curve) 3,370 ng·h/mL

Data sourced from a study on the in vitro and in vivo activities of this compound.[2]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound, based on methodologies described in the literature.[1][2][9]

6.1 Protocol: Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for N. gonorrhoeae.[9]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • GC agar base

  • Defined growth supplement (e.g., IsoVitaleX™)

  • Sterile saline (0.85%)

  • N. gonorrhoeae strains (QC and test isolates)

  • McFarland 0.5 turbidity standard

  • Sterile petri dishes, tubes, and pipettes

  • Inoculator device (delivering 1-2 µL)

Procedure:

  • Media Preparation: Prepare GC agar according to the manufacturer's instructions. Autoclave and cool to 45-50°C. Add the growth supplement.

  • Drug Plate Preparation:

    • Prepare a series of 2-fold serial dilutions of this compound in sterile water or saline from the stock solution.

    • For each concentration, add 1 part drug dilution to 9 parts molten GC agar (e.g., 2 mL drug to 18 mL agar) to create the final test concentrations (e.g., ranging from 0.008 µg/mL down to ≤0.00012 µg/mL).

    • Mix gently but thoroughly and pour into sterile petri dishes.

    • Prepare a drug-free control plate (agar + supplement only).

    • Allow plates to solidify and dry before use.

  • Inoculum Preparation:

    • Subculture N. gonorrhoeae isolates on fresh GC agar plates and incubate for 18-24 hours at 35-37°C in a 5% CO₂ atmosphere.

    • Harvest colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation:

    • Using a multipoint inoculator, transfer 1-2 µL of each bacterial suspension onto the surface of the drug-containing and control plates.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation: Incubate the plates for 20-24 hours at 35-37°C in a humidified, 5% CO₂ atmosphere.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

6.2 Protocol: In Vivo Efficacy in a Murine Model of Gonococcal Infection

This protocol describes a workflow for testing the efficacy of this compound in a mouse model of vaginal infection. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]

InVivo_Workflow cluster_prep Phase 1: Animal Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Analysis A1 Select female BALB/c mice A2 Administer Estradiol (to promote susceptibility) A1->A2 A3 Administer antibiotics (to suppress commensal flora) A2->A3 B2 Intravaginal inoculation of mice A3->B2 B1 Prepare N. gonorrhoeae inoculum (e.g., 10^7 CFU) B1->B2 C2 Administer single dose (subcutaneous or oral) B2->C2 C1 Divide mice into groups: - Vehicle Control - this compound (e.g., 30 mg/kg) - this compound (e.g., 100 mg/kg) C1->C2 D1 Perform vaginal lavage at 24h post-treatment C2->D1 D2 Plate serial dilutions of lavage fluid on GC agar D1->D2 D3 Incubate and count CFU/vagina D2->D3 D4 Compare bacterial loads between groups D3->D4

Figure 2. Experimental workflow for in vivo efficacy testing.

Procedure:

  • Animal Preparation:

    • Use female BALB/c mice (5-6 weeks old).

    • To synchronize estrous cycles and increase susceptibility, administer estradiol subcutaneously 2 days prior to infection.

    • To reduce commensal vaginal flora, administer a cocktail of antibiotics (e.g., vancomycin, streptomycin) in the drinking water starting 1 day before infection.

  • Infection:

    • Culture the desired N. gonorrhoeae strain and prepare an inoculum suspension in a suitable broth.

    • Under light anesthesia, inoculate mice intravaginally with a defined dose of bacteria (e.g., 10⁷ CFU in 20 µL).

  • Treatment:

    • Two hours post-inoculation, randomly assign mice to treatment groups.

    • Prepare this compound in a suitable vehicle (e.g., 1% Tween 80).

    • Administer a single dose of this compound (e.g., 30 mg/kg and 100 mg/kg) or vehicle control via the desired route (e.g., subcutaneous injection).[1]

  • Outcome Measurement:

    • At 24 hours post-treatment, perform a vaginal lavage on each mouse using ~100 µL of sterile broth.

    • Perform 10-fold serial dilutions of the lavage fluid.

    • Plate the dilutions onto selective agar (e.g., GC agar with supplements and antibiotics to inhibit contaminants).

    • Incubate plates for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

    • Count the colonies to determine the number of CFU per vagina for each mouse.

  • Data Analysis: Compare the mean log₁₀ CFU/vagina between the vehicle control group and the this compound treatment groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in bacterial load indicates efficacy.[1]

References

Application Notes and Protocols for TP0480066 in Studying Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0480066 is a novel investigational antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class. It exhibits potent activity against a range of bacteria, including multidrug-resistant strains, by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This document provides detailed application notes and experimental protocols for the use of this compound in research settings to study bacterial resistance mechanisms.

Mechanism of Action

This compound functions by inhibiting the activity of DNA gyrase and topoisomerase IV, two essential enzymes responsible for managing DNA topology during replication, transcription, and repair. By binding to these enzymes, this compound stabilizes the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately, bacterial cell death.[1][2] Studies suggest that this compound interacts with its target enzymes in a manner distinct from that of fluoroquinolones, which may account for its activity against fluoroquinolone-resistant strains.[1][2]

TP0480066_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/ Relaxes Topo_IV->DNA Decatenates Replication DNA Replication & Transcription DNA->Replication Cell_Death Cell Death Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

Quantitative Data

In Vitro Activity of this compound against Neisseria gonorrhoeae

The minimum inhibitory concentrations (MICs) of this compound were determined against a panel of Neisseria gonorrhoeae strains, including those with resistance to other antimicrobial agents.

StrainResistance ProfileThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Ceftriaxone MIC (µg/mL)Azithromycin MIC (µg/mL)
ATCC 49226Susceptible0.00050.0080.0150.12
NCTC 13479High-level Ciprofloxacin-R≤0.00012≥160.030.25
NCTC 13480High-level Ciprofloxacin-R0.00025≥160.060.5
NCTC 13818High-level Ciprofloxacin-R0.0005≥160.121
NCTC 13821High-level Ciprofloxacin-R0.00025≥160.252
Data summarized from Masuko et al., 2021.[1][3][4][5]
Spontaneous Resistance Frequency

The frequency of spontaneous resistance to this compound in N. gonorrhoeae ATCC 49226 was found to be below the limit of detection (<2.4 × 10⁻¹⁰) at a concentration equivalent to 32 times its MIC.[1][3]

Enzyme Inhibition

This compound demonstrates potent inhibition of its target enzymes.

Enzyme TargetIC₅₀ (nM)
DNA GyraseND
Topoisomerase IVND
ND: Not explicitly detailed for N. gonorrhoeae enzymes in the provided search results, but the primary publication states it inhibits both.[1][2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Agar_Dilution_Workflow Prep_Media Prepare Mueller-Hinton Agar with Serial Dilutions of this compound Inoculate Inoculate Agar Plates with Bacterial Suspension Prep_Media->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prep_Inoculum->Inoculate Incubate Incubate Plates (36-37°C, 20-24h, 5% CO₂) Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for MIC determination by agar dilution.

Materials:

  • This compound stock solution

  • Mueller-Hinton agar

  • Sterile petri dishes

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint replicator)

Protocol:

  • Prepare Agar Plates: a. Prepare molten Mueller-Hinton agar and cool to 45-50°C. b. Prepare serial twofold dilutions of this compound in sterile water or another appropriate solvent. c. Add 1 part of each this compound dilution to 9 parts of molten agar to achieve the final desired concentrations. Also prepare a drug-free control plate. d. Pour the agar into sterile petri dishes and allow to solidify.

  • Prepare Inoculum: a. From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:10 in sterile broth to obtain the final inoculum of approximately 1-2 x 10⁷ CFU/mL.

  • Inoculation: a. Using an inoculator, spot-inoculate approximately 1-2 µL of the final bacterial suspension onto the surface of each agar plate, including the control plate. b. Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation: a. Incubate the plates at 36-37°C in a 5% CO₂ atmosphere for 20-24 hours for N. gonorrhoeae.

  • Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vitro Time-Kill Assay

Materials:

  • This compound stock solution

  • Appropriate broth medium (e.g., GC broth with supplements for N. gonorrhoeae)

  • Bacterial culture in logarithmic growth phase

  • Sterile culture tubes or microplate

  • Incubator with shaking capabilities

  • Apparatus for colony counting (e.g., agar plates, automated counter)

Protocol:

  • Preparation: a. Prepare a bacterial suspension in the logarithmic phase of growth and dilute it in fresh, pre-warmed broth to a starting concentration of approximately 5 x 10⁵ CFU/mL. b. Prepare culture tubes or microplate wells containing broth with various concentrations of this compound (e.g., 0x, 1x, 2x, 4x, 8x MIC). Include a growth control tube without the drug.

  • Incubation and Sampling: a. Inoculate the prepared tubes/wells with the bacterial suspension. b. Incubate at 37°C with shaking. c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube/well.

  • Quantification of Viable Bacteria: a. Perform serial tenfold dilutions of each aliquot in sterile saline or broth. b. Plate a known volume of each dilution onto appropriate agar plates. c. Incubate the plates until colonies are visible. d. Count the colonies and calculate the CFU/mL for each time point and drug concentration.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy in a Murine Model of N. gonorrhoeae Infection

This protocol is a generalized representation of a murine model for gonococcal infection.

In_Vivo_Efficacy_Workflow Prep_Mice Prepare Female Mice (Estradiol Treatment to Promote Susceptibility) Inoculation Intravaginal Inoculation with N. gonorrhoeae Prep_Mice->Inoculation Treatment Administer this compound (Single or Multiple Doses) Inoculation->Treatment Monitoring Monitor Bacterial Load (Vaginal Swabs at Specific Time Points) Treatment->Monitoring Analysis Quantify Bacterial Load (CFU/swab) and Compare Treatment Groups Monitoring->Analysis

Caption: Workflow for in vivo efficacy testing.

Materials:

  • Female mice (e.g., BALB/c)

  • 17β-estradiol pellets or injections

  • N. gonorrhoeae strain for infection

  • This compound formulated for oral or parenteral administration

  • Vehicle control

  • Vaginal swabs

  • Appropriate culture media and incubation conditions

Protocol:

  • Animal Preparation: a. To establish a sustained infection, treat female mice with 17β-estradiol to synchronize their estrous cycle and increase susceptibility to N. gonorrhoeae. This is typically done a few days prior to infection.

  • Infection: a. Inoculate the mice intravaginally with a defined concentration of N. gonorrhoeae.

  • Treatment: a. At a specified time post-infection (e.g., 24 or 48 hours), administer this compound to the treatment group(s) at various doses. Administer the vehicle to the control group.

  • Monitoring and Sample Collection: a. At predetermined time points post-treatment, collect vaginal swabs from each mouse.

  • Quantification of Bacterial Load: a. Resuspend the swabs in sterile broth. b. Perform serial dilutions and plate on appropriate agar to determine the number of viable N. gonorrhoeae (CFU/swab).

  • Data Analysis: a. Compare the mean bacterial loads between the this compound-treated groups and the vehicle control group to determine the in vivo efficacy.

Conclusion

This compound is a promising new antibacterial agent with a mechanism of action that makes it a valuable tool for studying bacterial resistance. The protocols outlined in this document provide a framework for researchers to investigate its activity and the mechanisms by which bacteria may develop resistance to this novel class of compounds.

Note: These protocols are intended for research purposes only and should be performed in accordance with all applicable safety guidelines and regulations. Specific parameters may need to be optimized for different bacterial species and strains.

References

Application of TP0480066 in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0480066 is a novel dual inhibitor of bacterial DNA gyrase and topoisomerase IV, demonstrating potent activity against a range of bacterial pathogens, most notably Neisseria gonorrhoeae, including multidrug-resistant strains.[1][2][3][4] As a member of the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds, its unique mechanism of action offers a promising new therapeutic option in the face of rising antimicrobial resistance.[2][5] These application notes provide detailed protocols for the antimicrobial susceptibility testing of this compound, enabling researchers to accurately assess its in vitro efficacy.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Neisseria gonorrhoeae

Strain DescriptionMIC (µg/mL)Reference
N. gonorrhoeae clinical isolates (range)≤0.00012 to 0.0005[1][2]
High-level ciprofloxacin-resistant N. gonorrhoeae≤0.00012 to 0.0005[1][2]
N. gonorrhoeae ATCC 49226 (QC strain)0.0005[1][2]
Fluoroquinolone-resistant N. gonorrhoeae≤0.0005[3][4]
Macrolide-resistant N. gonorrhoeae≤0.0005[3][4]
β-lactam-resistant N. gonorrhoeae≤0.0005[3][4]
Aminoglycoside-resistant N. gonorrhoeae≤0.0005[3][4]

Table 2: Spontaneous Resistance Frequency of N. gonorrhoeae to this compound

OrganismDrug Concentration (x MIC)Frequency of ResistanceReference
N. gonorrhoeae ATCC 4922632<2.4 x 10⁻¹⁰[3][4]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][5] These enzymes are crucial for DNA replication, repair, and segregation in bacteria. By binding to the enzyme-DNA complex, this compound stabilizes the double-strand breaks created by the enzymes, leading to a lethal accumulation of these breaks and ultimately, cell death. This dual-targeting mechanism contributes to its high potency and low frequency of resistance development.

TP0480066_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_dna_replication DNA Replication & Segregation This compound This compound Inhibition_Gyrase Inhibition This compound->Inhibition_Gyrase Inhibition_TopoIV Inhibition This compound->Inhibition_TopoIV DNA_Gyrase DNA Gyrase (Relieves supercoiling) DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables DSB Accumulation of Double-Strand Breaks DNA_Gyrase->DSB stabilized by this compound Topoisomerase_IV Topoisomerase IV (Decatenates daughter chromosomes) Cell_Division Cell Division Topoisomerase_IV->Cell_Division enables Topoisomerase_IV->DSB stabilized by this compound Inhibition_Gyrase->DNA_Gyrase Inhibition_TopoIV->Topoisomerase_IV Cell_Death Bacterial Cell Death DSB->Cell_Death

Mechanism of action of this compound.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of Neisseria gonorrhoeae.

MIC_Determination_Workflow start Start prep_tp Prepare this compound Stock Solution start->prep_tp prep_agar Prepare Serial Dilutions of this compound in GC Agar prep_tp->prep_agar pour_plates Pour Agar Plates prep_agar->pour_plates inoculate Inoculate Plates with ~10^4 CFU/spot pour_plates->inoculate prep_inoculum Prepare N. gonorrhoeae Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C in 5% CO2 for 20-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • GC agar base

  • Defined growth supplement (e.g., IsoVitaleX)

  • Sterile petri dishes

  • Neisseria gonorrhoeae strains (test and quality control strains, e.g., ATCC 49226)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Multipoint inoculator (optional)

  • CO₂ incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

    • Further dilute the stock solution in sterile distilled water to create working solutions for addition to the agar.

  • Preparation of Agar Plates:

    • Prepare GC agar according to the manufacturer's instructions and autoclave.

    • Cool the agar to 45-50°C in a water bath.

    • Add the appropriate volume of the this compound working solution to the molten agar to achieve the desired final concentrations (a two-fold serial dilution is recommended, e.g., from 0.00006 to 0.008 µg/mL).

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a drug-free control plate.

  • Inoculum Preparation:

    • Subculture N. gonorrhoeae on fresh GC agar plates and incubate for 18-24 hours at 35-37°C in a 5% CO₂ atmosphere.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation and Incubation:

    • Inoculate the prepared agar plates with the bacterial suspension. A multipoint inoculator is recommended for consistency.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35-37°C in a humidified atmosphere with 5% CO₂ for 20-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

2. Determination of Spontaneous Resistance Frequency

This protocol allows for the determination of the rate at which spontaneous mutations conferring resistance to this compound arise in a bacterial population.

Spontaneous_Resistance_Frequency_Workflow start Start prep_culture Prepare High-Density N. gonorrhoeae Culture (>10^9 CFU/mL) start->prep_culture plate_selective Plate High-Density Culture on this compound Plates prep_culture->plate_selective plate_control Plate Serial Dilutions on Drug-Free Plates (for Viable Count) prep_culture->plate_control prep_plates Prepare GC Agar Plates with This compound (e.g., 32x MIC) prep_plates->plate_selective prep_control_plates Prepare Drug-Free GC Agar Plates prep_control_plates->plate_control incubate_selective Incubate Selective Plates (48-72h, 35-37°C, 5% CO2) plate_selective->incubate_selective incubate_control Incubate Control Plates (24-48h, 35-37°C, 5% CO2) plate_control->incubate_control count_mutants Count Resistant Colonies on Selective Plates incubate_selective->count_mutants count_viable Count Colonies on Control Plates incubate_control->count_viable calculate_freq Calculate Frequency of Resistance: (Mutant Count) / (Total Viable Count) count_mutants->calculate_freq count_viable->calculate_freq end End calculate_freq->end

Workflow for spontaneous resistance frequency assay.

Materials:

  • Same as for MIC determination.

  • High-concentration this compound stock solution.

  • Sterile spreaders.

Procedure:

  • Preparation of High-Density Culture:

    • Grow a culture of N. gonorrhoeae to a high density in an appropriate broth or on agar plates.

    • Harvest and concentrate the cells to achieve a final density of ≥10⁹ CFU/mL.

  • Preparation of Selective Agar Plates:

    • Prepare GC agar plates containing this compound at a concentration that is a multiple of the predetermined MIC (e.g., 32x MIC).

  • Plating for Resistant Mutants:

    • Plate a known volume (e.g., 100 µL) of the high-density culture onto the this compound-containing plates.

    • Spread the inoculum evenly over the surface of the agar.

  • Determination of Total Viable Count:

    • Prepare serial dilutions of the high-density culture.

    • Plate aliquots of the appropriate dilutions onto drug-free GC agar plates to determine the total number of viable cells in the original culture.

  • Incubation:

    • Incubate the selective plates for 48-72 hours and the drug-free plates for 24-48 hours at 35-37°C in a 5% CO₂ atmosphere.

  • Calculation of Resistance Frequency:

    • Count the number of colonies that grow on the selective (this compound-containing) plates. These represent the spontaneous resistant mutants.

    • Count the colonies on the drug-free plates and calculate the total viable cell count in the original high-density culture.

    • The frequency of spontaneous resistance is calculated as the number of resistant colonies divided by the total viable cell count.

Conclusion

This compound is a potent antimicrobial agent with significant activity against Neisseria gonorrhoeae, including strains resistant to currently available therapies. The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound, enabling researchers to conduct standardized and reproducible antimicrobial susceptibility testing. The dual-targeting mechanism of action and the low frequency of spontaneous resistance highlight the potential of this compound as a valuable new agent in the fight against antimicrobial resistance.

References

Troubleshooting & Optimization

TP0480066 solubility in common laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of TP0480066.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific quantitative solubility data for this compound in common laboratory solvents is not publicly available, based on its chemical structure as an 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, it is recommended to start with organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial solubility tests of novel compounds of this nature. Subsequently, other solvents such as ethanol or methanol can be tested. Due to the likely low aqueous solubility of this class of compounds, dissolving this compound directly in aqueous buffers like water or PBS is not recommended without first preparing a concentrated stock solution in an organic solvent.

Q2: How can I prepare a stock solution of this compound?

A2: To prepare a stock solution, begin by dissolving this compound in 100% DMSO to a high concentration (e.g., 10 mM or 50 mM). If the compound dissolves completely, this stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically ≤0.1% v/v).

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:

  • Lower the final concentration: The concentration of this compound in your final working solution may be above its solubility limit in the aqueous buffer. Try preparing a more dilute working solution.

  • Increase the percentage of co-solvent: If your experimental system allows, you might be able to slightly increase the final concentration of DMSO. However, be mindful of solvent toxicity in your specific assay.

  • Use a different solvent system: Consider using a co-solvent system, such as a mixture of DMSO and ethanol, or DMSO and polyethylene glycol (PEG).

  • Sonication: Gentle sonication of the solution after dilution can sometimes help to dissolve small amounts of precipitate.

  • Warming: Gently warming the solution (if the compound is heat-stable) might increase its solubility.

Q4: Are there any general recommendations for handling and storing this compound solutions?

A4: It is recommended to store the solid compound at -20°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the stock solution to fully thaw and come to room temperature, and vortex briefly to ensure homogeneity.

Solubility Data

SolventRecommended for Stock SolutionExpected Aqueous SolubilityNotes
DMSO YesLowThe recommended starting solvent for creating a high-concentration stock solution.
Ethanol PossibleLowCan be tested as an alternative to DMSO or in combination with it.
Methanol PossibleLowAnother potential organic solvent for stock solution preparation.
Water NoVery LowDirect dissolution in water is not recommended due to the compound's likely hydrophobic nature.
Phosphate-Buffered Saline (PBS) NoVery LowSimilar to water, direct dissolution in PBS is not advised. Dilution from a stock solution is necessary.

Experimental Protocol: General Procedure for Solubility Determination

For researchers wishing to determine the solubility of this compound in a specific solvent, the following general protocol can be adapted.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, ethanol)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a saturated solution by adding an excess amount of solid this compound to a known volume of the solvent in a vial.

  • Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Equilibrate the solution by rotating or shaking it at a constant temperature (e.g., room temperature) for 24 hours to ensure that the maximum amount of solute has dissolved.

  • After equilibration, centrifuge the solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent to a concentration that is within the linear range of your analytical method.

  • Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry (if a standard curve is available) or High-Performance Liquid Chromatography (HPLC).

  • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

Troubleshooting and Experimental Workflow

The following diagram illustrates a logical workflow for dissolving and troubleshooting the solubility of a compound with unknown solubility characteristics like this compound.

G cluster_start Start: Dissolving this compound cluster_stock Stock Solution Preparation cluster_troubleshoot_stock Troubleshooting Stock cluster_working Working Solution Preparation cluster_troubleshoot_working Troubleshooting Working Solution cluster_end Final Solution start Weigh Solid this compound add_dmso Add 100% DMSO to desired stock concentration (e.g., 10 mM) start->add_dmso vortex Vortex thoroughly add_dmso->vortex observe_dissolution Observe for complete dissolution vortex->observe_dissolution sonicate Gentle sonication observe_dissolution->sonicate No stock_ok Stock solution is clear observe_dissolution->stock_ok Yes warm Gentle warming sonicate->warm re_observe Re-observe for dissolution warm->re_observe lower_stock Prepare a more dilute stock solution re_observe->lower_stock No re_observe->stock_ok Yes lower_stock->add_dmso dilute Dilute stock into aqueous buffer stock_ok->dilute observe_precipitate Observe for precipitation dilute->observe_precipitate lower_final_conc Lower final concentration observe_precipitate->lower_final_conc solution_ready Solution ready for experiment observe_precipitate->solution_ready No Precipitation check_solvent_tolerance Check assay solvent tolerance lower_final_conc->check_solvent_tolerance failed Compound may not be suitable for the current experimental conditions lower_final_conc->failed use_cosolvent Use a co-solvent system check_solvent_tolerance->use_cosolvent use_cosolvent->dilute

Workflow for dissolving and troubleshooting this compound solubility.

Technical Support Center: Enhancing the In Vivo Stability of TP0480066

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of TP0480066, a novel topoisomerase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the reported pharmacokinetic parameters of this compound in preclinical models?

A1: Pharmacokinetic studies in BALB/c mice following a single 10 mg/kg subcutaneous administration have been reported. The key parameters are summarized in the table below.[1][2][3] A half-life of 1.75 hours indicates relatively rapid clearance, which may present a challenge for maintaining therapeutic concentrations in vivo.

Data Presentation: Pharmacokinetic Profile of this compound in BALB/c Mice

ParameterValueUnit
Dose (subcutaneous)10mg/kg
Cmax (Maximum Plasma Concentration)3,210ng/mL
Tmax (Time to Maximum Concentration)0.333h
t1/2 (Half-life)1.75h
AUC0-∞ (Area Under the Curve)3,370ng·h/mL

Q2: What are the primary mechanisms that could contribute to the rapid clearance of this compound in vivo?

A2: While specific metabolic pathways for this compound are not extensively detailed in the public domain, common routes of metabolism for similar heterocyclic compounds include oxidation via cytochrome P450 (CYP) enzymes in the liver, as well as potential glucuronidation or sulfation. Rapid clearance could also be due to efficient renal excretion. Identifying the primary clearance mechanism is a critical first step in improving in vivo stability.

Q3: What general strategies can be employed to improve the in vivo stability of a small molecule like this compound?

A3: Several strategies can be explored to enhance the in vivo stability of small molecules:

  • Structural Modification: Introducing metabolically stable functional groups or blocking sites of metabolism can significantly increase the half-life.[4]

  • Formulation Strategies: Encapsulating the drug in lipid-based or polymer-based delivery systems can protect it from degradation and alter its pharmacokinetic profile.[4][5]

  • Prodrug Approach: A prodrug strategy can improve stability by masking labile functional groups, which are then cleaved in vivo to release the active drug.[4][6]

  • Co-administration with Enzyme Inhibitors: If metabolism is primarily mediated by a specific enzyme (e.g., a particular CYP isozyme), co-administration with an inhibitor of that enzyme can increase exposure.[4]

Troubleshooting Guides

Issue 1: Rapid in vivo clearance of this compound leading to sub-optimal therapeutic exposure.

Experimental Protocol: In Vitro Metabolic Stability Assessment

  • Objective: To determine the primary site and mechanism of this compound metabolism.

  • Materials: this compound, liver microsomes (from relevant species, e.g., mouse, rat, human), hepatocytes, S9 fraction, NADPH, UDPGA, PAPS, and analytical standards.

  • Procedure:

    • Incubate this compound with liver microsomes in the presence and absence of the cofactor NADPH to assess phase I (CYP-mediated) metabolism.

    • Incubate this compound with hepatocytes or S9 fraction supplemented with UDPGA and PAPS to evaluate phase II (conjugation) metabolism.

    • At various time points, quench the reactions and analyze the remaining concentration of this compound using LC-MS/MS.

    • Calculate the in vitro half-life and intrinsic clearance.

  • Data Analysis: A short in vitro half-life in the presence of NADPH would suggest CYP-mediated metabolism is a key clearance pathway.

Troubleshooting Workflow for Rapid Clearance

G cluster_0 Troubleshooting Rapid In Vivo Clearance A Problem: Rapid In Vivo Clearance of this compound B Perform In Vitro Metabolic Stability Assays (Microsomes, Hepatocytes) A->B C Identify Primary Metabolic Pathway(s) B->C D CYP-Mediated Oxidation C->D Phase I E Conjugation (e.g., Glucuronidation) C->E Phase II G Develop Formulation to Shield from Metabolic Enzymes (e.g., Liposomes) C->G F Structural Modification to Block Metabolic 'Hotspots' D->F H Synthesize Prodrug to Mask Reactive Moieties E->H I Evaluate Modified Compounds/ Formulations In Vivo F->I G->I H->I J Improved PK Profile? I->J J->B No K Proceed with Efficacy Studies J->K Yes

Caption: Troubleshooting workflow for addressing rapid in vivo clearance.

Issue 2: Poor oral bioavailability of this compound.

Experimental Protocol: Assessment of Oral Bioavailability

  • Objective: To determine the fraction of orally administered this compound that reaches systemic circulation.

  • Materials: this compound, appropriate vehicle for oral and intravenous administration, cannulated rodents.

  • Procedure:

    • Administer a known dose of this compound intravenously (IV) to one cohort of animals.

    • Administer the same dose of this compound orally (PO) to a second cohort.

    • Collect blood samples at multiple time points after dosing for both cohorts.

    • Process plasma and quantify this compound concentrations using LC-MS/MS.

  • Data Analysis: Calculate the AUC for both IV and PO routes. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * 100.

Strategies to Improve Oral Bioavailability

G cluster_1 Strategies to Enhance Oral Bioavailability A Problem: Poor Oral Bioavailability B Investigate Cause: - Poor Solubility - Low Permeability - First-Pass Metabolism A->B C Solubility Enhancement: - Salt Formation - Amorphous Solid Dispersions - Co-crystals B->C D Permeability Enhancement: - Lipid-based Formulations - Addition of Permeation Enhancers B->D E Mitigate First-Pass Effect: - Prodrug Approach - Enteric Coating B->E F Re-evaluate Oral Bioavailability In Vivo C->F D->F E->F

Caption: Key strategies for improving the oral bioavailability of this compound.

Mechanism of Action

This compound is a novel bacterial topoisomerase inhibitor that targets both DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.[3][7][8] This dual-targeting mechanism contributes to its potent antibacterial activity.

Signaling Pathway: Mechanism of Action of this compound

G cluster_2 This compound Mechanism of Action in Bacteria This compound This compound Gyrase DNA Gyrase This compound->Gyrase inhibits TopoIV Topoisomerase IV This compound->TopoIV inhibits Replication DNA Replication Gyrase->Replication enables TopoIV->Replication enables CellDeath Bacterial Cell Death Replication->CellDeath inhibition leads to

References

Technical Support Center: Overcoming TP0480066 Resistance in Neisseria gonorrhoeae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TP0480066 and Neisseria gonorrhoeae.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro experiments with this compound.

IssuePossible Cause(s)Recommended Action(s)
Unexpectedly High Minimum Inhibitory Concentration (MIC) Values for this compound 1. Contamination of N. gonorrhoeae culture: Mixed cultures can lead to inaccurate MIC results. 2. Inaccurate drug concentration: Errors in serial dilutions of this compound. 3. Improper incubation conditions: N. gonorrhoeae requires specific atmospheric conditions (e.g., 5% CO2). 4. Spontaneous resistance: Although infrequent, resistant mutants can arise.[1][2]1. Verify culture purity: Streak the culture on selective media (e.g., Modified Thayer-Martin) to ensure a pure isolate. Perform confirmatory tests such as oxidase and carbohydrate utilization. 2. Prepare fresh drug dilutions: Use a calibrated pipette and high-quality reagents. Prepare stock solutions and dilutions on the day of the experiment. 3. Ensure proper incubation: Calibrate and maintain incubators to provide a humidified 5% CO2 atmosphere at 35-37°C. 4. Sequence target genes: If contamination and experimental error are ruled out, sequence the gyrA and parC genes to identify potential resistance-conferring mutations.
Inconsistent MIC Results Across Replicate Experiments 1. Variable inoculum density: Inconsistent starting bacterial concentrations will affect the MIC outcome. 2. Suboptimal growth medium: The performance of the growth medium can impact bacterial susceptibility. 3. Reader variability: Subjective interpretation of growth inhibition endpoints.1. Standardize inoculum: Prepare the inoculum to a 0.5 McFarland standard. 2. Use appropriate medium: Utilize GC agar base with a defined supplement for consistent results. 3. Establish clear endpoint criteria: Define the MIC as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. A standardized reading method, potentially with imaging, can reduce variability.
No Inhibition of Growth at Expected this compound Concentrations 1. Inactive compound: The this compound compound may have degraded. 2. Highly resistant strain: The isolate may possess high-level resistance.1. Verify compound activity: Test the compound against a known susceptible quality control strain, such as N. gonorrhoeae ATCC 49226.[3] 2. Perform dose-response experiments: Use a wider range of this compound concentrations to determine the MIC. If the MIC is significantly elevated, proceed with genetic analysis of resistance mechanisms.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound against Neisseria gonorrhoeae?

This compound is a novel bacterial topoisomerase inhibitor. It targets both DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE), enzymes essential for DNA replication, repair, and segregation.[4] By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death.

2. What are the known mechanisms of resistance to this compound in N. gonorrhoeae?

Resistance to this compound in N. gonorrhoeae has been associated with mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[5][6][7] Stepwise accumulation of mutations in these target genes can lead to increased MIC values.

3. Is there cross-resistance between this compound and fluoroquinolones like ciprofloxacin?

No, studies have shown that there is no cross-resistance between this compound and ciprofloxacin.[1][2] this compound is effective against ciprofloxacin-resistant strains of N. gonorrhoeae, and mutations conferring resistance to this compound do not necessarily increase the MIC of ciprofloxacin.[3][8]

4. What is the frequency of spontaneous resistance to this compound in N. gonorrhoeae?

The frequency of spontaneous resistance to this compound in N. gonorrhoeae is very low. For the reference strain ATCC 49226, the frequency was found to be below the detection limit (<2.4 × 10⁻¹⁰) at a concentration equivalent to 32 times the MIC.[1][2]

5. How should I interpret MIC results for this compound?

Currently, there are no established clinical breakpoints for this compound from regulatory bodies like CLSI or EUCAST. Interpretation should be based on comparison to the MICs of well-characterized reference strains and wild-type isolates. A significant increase in the MIC compared to susceptible control strains may indicate the development of resistance.

Quantitative Data

Table 1: In Vitro Activity of this compound and Comparator Antimicrobials against Neisseria gonorrhoeae

Antimicrobial AgentMIC Range (μg/mL)
This compound ≤0.00012 - 0.0005
Ciprofloxacin0.004 - ≥16
Ceftriaxone0.002 - 0.125
Azithromycin0.03 - 1
Cefixime0.004 - 0.25
Penicillin G0.06 - 4
Tetracycline0.25 - 16

Data compiled from studies on various clinical and reference strains of N. gonorrhoeae.[3][4][8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol is based on the CLSI guidelines for antimicrobial susceptibility testing of Neisseria gonorrhoeae.

  • Preparation of Media: Prepare GC agar base medium according to the manufacturer's instructions and supplement it with 1% defined growth supplement.

  • Preparation of Antimicrobial Plates:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of this compound to achieve the desired final concentrations.

    • Add the appropriate volume of each antimicrobial dilution to molten and cooled (45-50°C) GC agar.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Subculture N. gonorrhoeae isolates on chocolate agar plates and incubate for 18-24 hours at 35-37°C in a 5% CO2 atmosphere.

    • Suspend colonies in Mueller-Hinton broth or sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Using a multipoint inoculator, spot-inoculate approximately 1-2 μL of the standardized bacterial suspension onto the surface of the agar plates containing the different concentrations of this compound.

    • Include a growth control plate (no antimicrobial) and a sterility control plate.

  • Incubation: Incubate the inoculated plates at 35-37°C in a humidified 5% CO2 atmosphere for 20-24 hours.

  • Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Sequencing of gyrA and parC Genes for Resistance Mutation Analysis
  • DNA Extraction: Extract genomic DNA from a pure culture of N. gonorrhoeae using a commercial DNA extraction kit.

  • PCR Amplification:

    • Amplify the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes using specific primers.

    • An example of primers that can be used are:

      • gyrA-F: 5'-GATAAGTTTCTGACCGTGCG-3'

      • gyrA-R: 5'-GGCGATGTGTTCGTCGATAA-3'

      • parC-F: 5'-GATCAAGCCGAACTGGATGA-3'

      • parC-R: 5'-CGGATTTGTCGTCGATGTTA-3'

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type gyrA and parC sequences from a susceptible reference strain (e.g., ATCC 49226).

    • Identify any nucleotide and corresponding amino acid changes within the QRDRs.

Visualizations

TP0480066_Mechanism_of_Action cluster_drug This compound cluster_bacterial_cell Neisseria gonorrhoeae Cell This compound This compound DNA_Gyrase DNA Gyrase (gyrA, gyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (parC, parE) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death Topoisomerase_IV->DNA_Replication Essential for DNA_Replication->Cell_Death Experimental_Workflow_Resistance_Determination cluster_workflow Workflow for Investigating this compound Resistance start High MIC for this compound Observed culture_purity Verify Culture Purity start->culture_purity repeat_mic Repeat MIC Assay (Agar Dilution) culture_purity->repeat_mic dna_extraction Genomic DNA Extraction repeat_mic->dna_extraction If high MIC is confirmed pcr PCR Amplification of gyrA and parC QRDRs dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis & Mutation Identification sequencing->analysis conclusion Confirmation of Resistance Mechanism analysis->conclusion

References

Troubleshooting inconsistent results in TP0480066 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP0480066. The information is designed to address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel bacterial topoisomerase inhibitor. It targets and inhibits both DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This dual-targeting mechanism contributes to its potent antibacterial activity.

Q2: Against which organisms has this compound shown significant activity?

A2: this compound has demonstrated potent in vitro and in vivo activity against Neisseria gonorrhoeae, including strains resistant to other antibiotics like fluoroquinolones.[1][2][3][4]

Q3: What are the known resistance mechanisms to this compound?

A3: Resistance to this compound in Neisseria gonorrhoeae has been associated with alterations in the parE gene, which encodes a subunit of topoisomerase IV.[4] This suggests that under certain experimental conditions, this compound may function as a single-target inhibitor, and mutations in the primary target can lead to reduced susceptibility. General mechanisms of quinolone resistance, which may also be relevant, include mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased expression of efflux pumps.

Q4: Are there any known issues with the solubility of this compound?

Troubleshooting Guide for Inconsistent Results

Inconsistent results in this compound experiments, particularly in Minimum Inhibitory Concentration (MIC) assays, can arise from several factors. This guide provides a structured approach to troubleshooting these issues.

Observed Problem Potential Cause Recommended Action
High variability in MIC values between replicates. Incomplete Solubilization of this compound: As a 2-oxo-1,2-dihydroquinoline derivative, this compound may have limited solubility.[5][6]- Prepare a fresh stock solution of this compound in a recommended solvent (e.g., DMSO) at a concentration that ensures complete dissolution. - Visually inspect the stock solution for any precipitates before preparing dilutions. - Vortex the stock solution thoroughly before each use.
Inaccurate Pipetting: Small volumes used for serial dilutions can introduce significant errors.- Use calibrated pipettes and ensure proper pipetting technique. - For very small volumes, consider preparing a larger volume of an intermediate dilution.
Inconsistent Inoculum Density: Variation in the starting bacterial concentration will directly impact MIC results.- Standardize the inoculum preparation using a McFarland standard to ensure a consistent bacterial density. - Prepare the inoculum from a fresh culture (18-24 hours old) to ensure the bacteria are in the logarithmic growth phase.
MIC values are consistently higher than expected. Degradation of this compound: The stability of the compound under specific experimental conditions (e.g., prolonged incubation, exposure to light) may be a factor.- Prepare fresh dilutions of this compound for each experiment. - Store stock solutions at the recommended temperature and protect them from light. - Minimize the time between the preparation of the assay plates and inoculation.
Development of Resistance: Spontaneous mutations in the target enzymes can occur during the experiment, leading to the growth of resistant subpopulations.- When plating for MIC determination, examine for the presence of isolated colonies within the inhibition zone, which may indicate the emergence of resistant mutants. - Consider performing time-kill curve analyses to assess the bactericidal activity and potential for regrowth.
Efflux Pump Activity: The bacterial strain may possess or upregulate efflux pumps that actively remove this compound from the cell.- If efflux pump activity is suspected, consider performing the MIC assay in the presence of a known efflux pump inhibitor to see if the MIC value decreases.
No inhibition of bacterial growth, even at high concentrations. Incorrect Bacterial Strain: The strain being tested may not be the intended susceptible strain.- Verify the identity of the bacterial strain using standard microbiological or molecular methods.
Inactive Compound: The this compound stock may have degraded or been improperly stored.- Test the activity of the this compound stock against a known susceptible quality control (QC) strain. - If possible, obtain a new batch of the compound for comparison.
Contamination: Contamination of the bacterial culture or reagents with a resistant organism.- Perform a purity check of the bacterial culture before starting the experiment. - Use sterile techniques and reagents throughout the experimental setup.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various strains of Neisseria gonorrhoeae as reported in the literature.

StrainDescriptionThis compound MIC (µg/mL)Reference
N. gonorrhoeae ATCC 49226Quality Control Strain0.0005[1][3]
N. gonorrhoeae NCTC 13479Ciprofloxacin-Resistant≤0.00012 - 0.0005[4]
N. gonorrhoeae NCTC 13480Ciprofloxacin-Resistant≤0.00012 - 0.0005[4]
N. gonorrhoeae NCTC 13818Ciprofloxacin-Resistant≤0.00012 - 0.0005[4]
N. gonorrhoeae NCTC 13821Ciprofloxacin-Resistant≤0.00012 - 0.0005[4]

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for Neisseria gonorrhoeae.

1. Media and Reagent Preparation:

  • GC Agar Base: Prepare Gonococcal (GC) agar base according to the manufacturer's instructions.

  • Growth Supplement: Aseptically add a defined growth supplement to the molten GC agar.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in sterile deionized water or an appropriate buffer to achieve the desired final concentrations in the agar plates.

2. Plate Preparation:

  • Add the appropriate volume of each this compound dilution to molten and cooled (45-50°C) GC agar.

  • Mix gently but thoroughly to ensure uniform distribution of the compound.

  • Pour the agar into sterile petri dishes and allow them to solidify.

  • Include a drug-free control plate.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture of N. gonorrhoeae on a non-selective agar plate, suspend several colonies in a suitable broth or saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

4. Inoculation:

  • Using a multipoint inoculator, spot-inoculate the prepared agar plates with the standardized bacterial suspension.

5. Incubation:

  • Incubate the plates at 35-37°C in a humidified atmosphere with 5% CO₂ for 20-24 hours.

6. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Visualizations

Signaling Pathway of this compound Action

TP0480066_Mechanism cluster_targets Intracellular Targets This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound, a dual inhibitor of DNA gyrase and topoisomerase IV.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_media Prepare GC Agar and Supplements start->prep_media prep_tp Prepare this compound Stock and Dilutions start->prep_tp pour_plates Pour Agar Plates with this compound prep_media->pour_plates prep_tp->pour_plates prep_inoculum Prepare 0.5 McFarland Inoculum pour_plates->prep_inoculum inoculate Inoculate Plates pour_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C with 5% CO2 inoculate->incubate read_results Read MIC Results incubate->read_results end End read_results->end

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Troubleshooting Logic for Inconsistent MIC Results

Troubleshooting_Logic inconsistent_mic Inconsistent MIC Results check_solubility Check this compound Solubility inconsistent_mic->check_solubility check_pipetting Verify Pipetting Accuracy inconsistent_mic->check_pipetting check_inoculum Standardize Inoculum inconsistent_mic->check_inoculum check_compound_activity Verify Compound Activity with QC Strain check_solubility->check_compound_activity consistent_results Consistent Results check_pipetting->consistent_results check_inoculum->consistent_results investigate_resistance Investigate Potential Resistance check_compound_activity->investigate_resistance investigate_resistance->consistent_results

Caption: A logical approach to troubleshooting inconsistent MIC results for this compound.

References

Technical Support Center: Optimizing In Vivo Studies with TP0480066

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing TP0480066 in in vivo studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel bacterial topoisomerase inhibitor.[1][2][3] It functions by inhibiting both DNA gyrase and topoisomerase IV, essential enzymes involved in bacterial DNA replication, transcription, and repair.[1] This dual-targeting mechanism contributes to its potent antibacterial activity.[1]

Q2: What is a recommended starting dose for in vivo studies with this compound in mice?

A2: Published studies on this compound in a BALB/c mouse model of Neisseria gonorrhoeae infection have utilized subcutaneous doses of 10 mg/kg, 30 mg/kg, and 100 mg/kg.[1] A dose-finding study is always recommended to determine the optimal dose for your specific animal model and experimental conditions.

Q3: What are the known pharmacokinetic properties of this compound in mice?

A3: In BALB/c mice, a single subcutaneous administration of 10 mg/kg of this compound resulted in a maximum plasma concentration (Cmax) of 3,210 ng/mL, achieved at a Tmax of 0.333 hours. The area under the concentration-time curve (AUC) was 3,370 ng·h/mL, and the half-life was 1.75 hours.[1]

Q4: What is the primary in vivo application of this compound based on available research?

A4: Currently, the primary in vivo application of this compound is as a potential treatment for infections caused by multidrug-resistant Neisseria gonorrhoeae.[1][2][3] Its efficacy has been demonstrated in a murine model of gonococcal genital tract infection.[1]

Troubleshooting Guide

Issue 1: Higher than expected toxicity or adverse effects are observed in the animals.

  • Possible Cause: The initial dose may be too high for the specific animal strain or health status of the animals.

  • Solution: Conduct a dose-range finding study starting with a lower dose and escalating to determine the maximum tolerated dose (MTD). Closely monitor animals for clinical signs of toxicity.

  • Possible Cause: The vehicle used for formulation may be causing adverse effects.

  • Solution: Run a vehicle-only control group to assess the toxicity of the formulation vehicle itself. If necessary, explore alternative, well-tolerated vehicles.

Issue 2: Lack of efficacy at previously reported effective doses.

  • Possible Cause: Suboptimal bioavailability due to issues with the formulation or administration route.

  • Solution: Ensure the compound is fully solubilized or forms a stable suspension. Verify the accuracy of the dosing procedure. Consider conducting a pilot pharmacokinetic study to confirm systemic exposure in your animal model.

  • Possible Cause: The bacterial inoculum in the infection model was too high or the strain has different susceptibility.

  • Solution: Verify the CFU of the inoculum prior to infection. Ensure the bacterial strain used is susceptible to this compound by determining the Minimum Inhibitory Concentration (MIC) in vitro.

Issue 3: High variability in results between animals within the same group.

  • Possible Cause: Inconsistent dosing, animal handling, or sample collection techniques.

  • Solution: Standardize all experimental procedures and ensure all personnel are adequately trained. Randomize animals into treatment groups.

  • Possible Cause: Biological variability among the animals.

  • Solution: Increase the sample size per group to enhance statistical power. Ensure all animals are age and weight-matched and sourced from a reputable supplier.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice

ParameterValueUnits
Dose10mg/kg (subcutaneous)
Cmax3,210ng/mL
Tmax0.333hours
AUC (0-inf)3,370ng·h/mL
Half-life (t1/2)1.75hours
Data from a single subcutaneous administration.[1]

Table 2: In Vivo Efficacy of this compound in a Murine N. gonorrhoeae Infection Model

Treatment GroupDose (mg/kg)Mean Viable Cell Count Reduction (log10 CFU)
Vehicle Control--
This compound30Significant decrease vs. vehicle
This compound100Significant decrease vs. vehicle
Efficacy demonstrated against both ciprofloxacin-susceptible and -resistant strains.[1]

Experimental Protocols

Protocol: In Vivo Efficacy of this compound in a Female BALB/c Mouse Model of Neisseria gonorrhoeae Genital Tract Infection

This protocol is based on established methods for inducing a sustained N. gonorrhoeae infection in mice.[4][5][6]

1. Animal Preparation:

  • Use female BALB/c mice, 6-8 weeks old.
  • To synchronize the estrous cycle and increase susceptibility to infection, administer 17β-estradiol subcutaneously.
  • Administer antibiotics (e.g., streptomycin and trimethoprim) in the drinking water to suppress the commensal vaginal flora.[7]

2. Inoculum Preparation:

  • Grow the desired N. gonorrhoeae strain on appropriate agar plates (e.g., chocolate agar).
  • Harvest bacteria and suspend in a suitable buffer (e.g., PBS).
  • Adjust the bacterial suspension to the desired concentration (e.g., 10^6 - 10^7 CFU per inoculum).

3. Intravaginal Inoculation:

  • Two hours prior to inoculation, administer this compound or the vehicle control subcutaneously.
  • Under anesthesia, gently inoculate the prepared bacterial suspension into the vaginal vault of the mice.

4. Monitoring and Sample Collection:

  • Monitor the animals daily for any signs of distress or adverse effects.
  • At predetermined time points (e.g., 24 hours post-treatment), collect vaginal swabs.
  • Serially dilute the vaginal lavage fluid and plate on selective agar to determine the bacterial load (CFU/mL).

5. Data Analysis:

  • Calculate the mean and standard deviation of the bacterial counts for each treatment group.
  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the efficacy of this compound to the vehicle control.

Mandatory Visualizations

TP0480066_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Catalyzed by DNA Gyrase Decatenated_DNA Decatenated Daughter Chromosomes Catenated_DNA Catenated Daughter Chromosomes Catenated_DNA->Decatenated_DNA Catalyzed by Topoisomerase IV DNA_Replication->Catenated_DNA Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

In_Vivo_Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (BALB/c mice) Hormone_Treatment Estradiol Treatment Animal_Acclimation->Hormone_Treatment Antibiotic_Treatment Antibiotic Administration (in drinking water) Hormone_Treatment->Antibiotic_Treatment Drug_Administration This compound or Vehicle Administration Antibiotic_Treatment->Drug_Administration Inoculation Intravaginal Inoculation with N. gonorrhoeae Drug_Administration->Inoculation Monitoring Daily Monitoring of Animal Health Inoculation->Monitoring Sample_Collection Vaginal Swab Collection Monitoring->Sample_Collection Bacterial_Quantification Bacterial Load Quantification (CFU) Sample_Collection->Bacterial_Quantification Data_Analysis Statistical Analysis and Interpretation Bacterial_Quantification->Data_Analysis

Caption: Experimental workflow for in vivo studies.

References

Potential off-target effects of TP0480066 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TP0480066. As a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, this compound is a bacterial topoisomerase inhibitor with potent activity against Neisseria gonorrhoeae, including multidrug-resistant strains.[1][2] While specific off-target data for this compound is limited in publicly available literature, its structural similarity to quinolone antibiotics suggests a potential for similar off-target effects. The following information is provided to guide researchers in anticipating, identifying, and troubleshooting potential off-target phenomena during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: this compound is a potent inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2] It exhibits significant bactericidal activity against Neisseria gonorrhoeae, with low minimum inhibitory concentrations (MICs) even against strains resistant to other antibiotics like fluoroquinolones.[1][3]

Q2: Are there any known off-target effects specifically for this compound?

A2: Currently, there is a lack of specific published data on the off-target effects of this compound. However, as a quinolone derivative, it is prudent to consider the well-documented off-target effects associated with the broader class of fluoroquinolone antibiotics. These can include effects on musculoskeletal, nervous, and cardiovascular systems.[4][5][6][7]

Q3: What are the potential off-target effects I should be aware of based on its chemical class?

A3: Based on the known side effects of fluoroquinolones, potential off-target effects to consider during preclinical research could include:

  • Musculoskeletal: Tendon, joint, and muscle issues.[6]

  • Nervous System: Peripheral neuropathy and central nervous system effects such as anxiety and confusion.[5][6]

  • Cardiovascular: Potential for QT interval prolongation.[4]

  • Cellular: Some novel bacterial topoisomerase inhibitors have shown unexpected activity against human topoisomerase IIα (TOP2α).[8]

Q4: How can I differentiate between on-target bactericidal effects and potential off-target cytotoxicity in my cell-based assays?

A4: To distinguish between on-target and off-target effects, consider running parallel assays with a eukaryotic cell line that does not contain the bacterial topoisomerase targets. If you observe cytotoxicity in the eukaryotic cell line at similar concentrations to your bactericidal assays, it may indicate an off-target effect. Additionally, using a rescue experiment where the bacterial target is overexpressed might show a shift in the bactericidal concentration without affecting the off-target cytotoxicity.

Troubleshooting Guides

Issue 1: Unexpected Eukaryotic Cell Toxicity
  • Symptom: You observe a decrease in viability or proliferation in your eukaryotic cell line (e.g., mammalian host cells in a co-culture model) when treated with this compound at concentrations intended to target bacteria.

  • Possible Cause: This could be an off-target cytotoxic effect, potentially through inhibition of a homologous eukaryotic enzyme like topoisomerase IIα or other cellular pathways.[8]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response study on the eukaryotic cell line alone to determine the EC50 for cytotoxicity.

    • Control Compound: Compare the cytotoxic effects with a well-characterized fluoroquinolone known to have off-target effects.

    • Mechanism of Action Studies: Investigate markers of apoptosis (e.g., caspase activation) or cell cycle arrest in the eukaryotic cells to understand the mechanism of toxicity.

Issue 2: Inconsistent Results in In Vivo Models
  • Symptom: You observe unexpected adverse events in your animal models (e.g., rodents) that are not consistent with the intended antibacterial effect, such as lethargy, ataxia, or signs of pain.

  • Possible Cause: These could be manifestations of the known class-effects of quinolones, such as neurotoxicity or musculoskeletal adverse effects.[4][6]

  • Troubleshooting Steps:

    • Systematic Observation: Implement a detailed clinical observation scoresheet for your animal studies to systematically record any abnormal behaviors or physical signs.

    • Histopathology: At the end of the study, perform histopathological analysis of key tissues, including tendons, peripheral nerves, and the central nervous system, to look for any pathological changes.

    • Dose Reduction: Determine if the adverse events are dose-dependent by testing a lower, but still therapeutically relevant, dose of this compound.

Data Presentation

Table 1: Hypothetical Off-Target Profile of this compound Compared to a Standard Fluoroquinolone

Disclaimer: The following data is hypothetical and for illustrative purposes only, based on the known class effects of quinolone antibiotics. Actual experimental data for this compound is not publicly available.

TargetThis compound (Hypothetical IC50)Ciprofloxacin (Reference IC50)Potential Implication
N. gonorrhoeae DNA Gyrase1.10 nM[9]~100 nMOn-target activity
N. gonorrhoeae Topoisomerase IV62.89 nM[9]~500 nMOn-target activity
Human Topoisomerase IIα> 100 µM> 100 µMPotential for off-target cytotoxicity at high concentrations
hERG Channel> 50 µM~30 µMLower potential for cardiotoxicity compared to some fluoroquinolones

Experimental Protocols

Protocol 1: Assessing Off-Target Cytotoxicity using a Human Cell Line
  • Cell Culture: Culture a human cell line (e.g., HEK293 or HepG2) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Protocol 2: Preliminary In Vivo Musculoskeletal Off-Target Assessment in a Rodent Model
  • Animal Model: Use young adult rats (e.g., Sprague-Dawley, 6-8 weeks old).

  • Dosing: Administer this compound subcutaneously or orally at a therapeutic dose and a 10x therapeutic dose for 7 consecutive days. Include a vehicle control group.

  • Clinical Observation: Monitor the animals daily for any signs of lameness, joint swelling, or altered gait.

  • Functional Test: Perform a grip strength test at baseline and at the end of the treatment period.

  • Histopathology: At the end of the study, euthanize the animals and collect the Achilles tendons and knee joints for histopathological examination. Look for signs of tendon degeneration, inflammation, or cartilage damage.

Visualizations

TP0480066_On_Target_Pathway cluster_bacterium Bacterium (Neisseria gonorrhoeae) This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Relaxes Relaxed_DNA Relaxed/Decatenated DNA Topo_IV->Relaxed_DNA Decatenates Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Relaxed_DNA->Replication_Fork Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Blocked

Caption: On-target signaling pathway of this compound in Neisseria gonorrhoeae.

Potential_Off_Target_Workflow cluster_workflow Experimental Workflow for Off-Target Assessment Start Start: In Vitro or In Vivo Experiment with this compound Observation Observe Unexpected Phenotype (e.g., Eukaryotic Cell Death, Animal Toxicity) Start->Observation Hypothesis Hypothesize Off-Target Effect Observation->Hypothesis In_Vitro_Assay In Vitro Assays (e.g., Cytotoxicity, hERG Assay) Hypothesis->In_Vitro_Assay In_Vivo_Study In Vivo Toxicology Study (e.g., Histopathology) Hypothesis->In_Vivo_Study Data_Analysis Analyze Data and Determine Off-Target Potency (IC50/EC50) In_Vitro_Assay->Data_Analysis In_Vivo_Study->Data_Analysis Conclusion Conclusion: Characterize Off-Target Profile Data_Analysis->Conclusion

Caption: Logical workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: Enhancing the Bioavailability of TP0480066

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the novel topoisomerase inhibitor, TP0480066. The following information is designed to address challenges related to its poor bioavailability in animal models and to provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class.[1] It functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] By targeting these enzymes, this compound effectively disrupts bacterial cell division and leads to cell death. It has demonstrated potent in vitro and in vivo efficacy against Neisseria gonorrhoeae, including strains resistant to other antibiotics.[1][2]

Q2: Is poor oral bioavailability a known issue for this compound and similar compounds?

A2: While specific data on the oral bioavailability of this compound is not widely published, the user's query implies that this is a recognized challenge. Compounds in the broader quinolone class can exhibit variable oral absorption, and some 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have been noted for having unfavorable solubility, a key factor that can lead to poor oral bioavailability.

Q3: What are the potential causes of poor bioavailability for this compound in animal models?

A3: The primary reasons for poor bioavailability of an orally administered compound like this compound are likely related to its physicochemical properties. These can include:

  • Low Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Permeability: The molecule may not efficiently pass through the intestinal wall into the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before it reaches systemic circulation.

  • Efflux by Transporters: The compound may be actively pumped back into the intestinal lumen by transporters such as P-glycoprotein.

Q4: What pharmacokinetic data is available for this compound in animal models?

A4: A study in BALB/c mice using a single subcutaneous administration of this compound has been published. The subcutaneous route bypasses oral absorption, so these values do not reflect oral bioavailability but are useful for understanding the drug's disposition after entering systemic circulation.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice (Subcutaneous Administration)

ParameterValueUnits
Dose10mg/kg
Cmax (Maximum Plasma Concentration)3,210ng/mL
Tmax (Time to Maximum Concentration)0.333h
Half-life (t1/2)1.75h
AUC (Area Under the Curve)3,370ng·h/mL

Data from a study on the in vitro and in vivo activities of this compound against Neisseria gonorrhoeae.[1]

Troubleshooting Guides

Issue: Low and Variable Plasma Concentrations of this compound After Oral Administration

This is a common challenge for compounds with poor aqueous solubility. The following steps can be taken to troubleshoot and improve oral exposure.

1. Physicochemical Characterization (If not already performed)

  • Action: Determine the aqueous solubility of this compound at different pH values (e.g., pH 2, 4.5, 6.8) to simulate the conditions of the gastrointestinal tract. Assess its lipophilicity (LogP/LogD).

  • Rationale: Understanding the compound's intrinsic properties is crucial for selecting an appropriate formulation strategy.

2. Formulation Strategies to Enhance Solubility and Dissolution

  • Particle Size Reduction:

    • Micronization/Nanonization: Reducing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.

  • Amorphous Solid Dispersions:

    • Technique: Dispersing this compound in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).

  • Lipid-Based Formulations:

    • Rationale: For lipophilic compounds, lipid-based formulations can enhance solubility and absorption.

    • Examples: Self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gut, can improve drug solubilization.

  • Complexation:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.

3. Addressing Poor Permeability

  • In Vitro Permeability Assays:

    • Caco-2 or PAMPA Assays: These models can help determine if poor membrane permeability is a contributing factor to low bioavailability.

  • Use of Permeation Enhancers:

    • Caution: Certain excipients can increase intestinal permeability, but their use must be carefully evaluated for potential toxicity.

Mandatory Visualizations

Signaling Pathway

TP0480066_Mechanism_of_Action This compound This compound DNA_Gyrase Bacterial DNA Gyrase (GyrA and GyrB subunits) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Bacterial Topoisomerase IV (ParC and ParE subunits) This compound->Topoisomerase_IV Inhibits DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Introduces Chromosome_Segregation Daughter Chromosome Decatenation Topoisomerase_IV->Chromosome_Segregation Mediates DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Required for Chromosome_Segregation->DNA_Replication Required for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Workflows

Oral_Bioavailability_Workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Pharmacokinetic Study cluster_data_analysis Data Analysis Formulate_API Prepare this compound Formulation (e.g., suspension, SEDDS, solid dispersion) QC_Checks Quality Control of Formulation (e.g., particle size, content uniformity) Formulate_API->QC_Checks Animal_Dosing Oral Administration to Animal Model (e.g., mice, rats) QC_Checks->Animal_Dosing Blood_Sampling Serial Blood Sampling at Pre-defined Time Points Animal_Dosing->Blood_Sampling Plasma_Processing Process Blood to Obtain Plasma Blood_Sampling->Plasma_Processing Bioanalysis Quantify this compound Concentration in Plasma (e.g., LC-MS/MS) Plasma_Processing->Bioanalysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Bioanalysis->PK_Modeling Calculate_Parameters Determine PK Parameters (Cmax, Tmax, AUC, Bioavailability) PK_Modeling->Calculate_Parameters

Caption: Workflow for assessing oral bioavailability.

References

Technical Support Center: Minimizing Experimental Variability in TP0480066 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with the novel topoisomerase inhibitor, TP0480066.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel bacterial topoisomerase inhibitor. It targets both DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.[1][2][3][4] By inhibiting these enzymes, this compound prevents the uncoiling and separation of bacterial DNA, ultimately leading to bacterial cell death.

Q2: What are the best practices for preparing and storing this compound stock solutions?

A2: Proper handling of this compound is crucial for reproducible results.[5][6]

  • Solubility: Determine the optimal solvent for this compound. While DMSO is commonly used for small molecules, it's important to verify solubility and ensure the final solvent concentration in your assay is low (typically <0.5%) to avoid toxicity.[6]

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or lower, protected from light, to prevent degradation from repeated freeze-thaw cycles.[5][7]

  • Verification: For critical experiments, consider verifying the concentration and purity of your stock solution using methods like HPLC.[6]

Q3: How can I minimize the "edge effect" in my microplate assays with this compound?

A3: The edge effect, where wells on the perimeter of a microplate behave differently, is often caused by increased evaporation. To mitigate this:

  • Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.

  • Ensure proper humidification of your incubator.

  • Allow plates to equilibrate to room temperature before placing them in the incubator to promote even cell settling.

  • Use plate sealers for long incubation periods.

Q4: My MIC values for quality control (QC) strains with this compound are inconsistent. What should I do?

A4: When QC strain MICs are out of the expected range, it points to a systemic issue.[7]

  • Verify QC Strain: Ensure you are using the correct, uncontaminated reference strain. Streak the QC strain on an appropriate agar plate to check for purity.[7]

  • Review Protocol: Meticulously compare your experimental protocol with established standards (e.g., CLSI, EUCAST). Pay close attention to media preparation, inoculum standardization, and incubation conditions.[7]

  • Check this compound Stock: Prepare a fresh stock solution of this compound to rule out degradation or precipitation issues.[8]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in MIC Assays

Possible Cause Troubleshooting Step
Inconsistent Inoculum Density Ensure a standardized inoculum is prepared for each experiment, typically targeting a final concentration of 5 x 10^5 CFU/mL in the test wells. Use a spectrophotometer to measure optical density (e.g., 0.5 McFarland standard) for consistency.[7]
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each dilution step. When preparing serial dilutions, ensure thorough mixing between each step.
Incomplete Dissolution of this compound Visually inspect your stock solution and the dilutions in your assay plate for any signs of precipitation. If precipitation is observed, you may need to adjust the solvent or the concentration of your stock solution.
Bacterial Clumping Vortex the bacterial suspension thoroughly before preparing the inoculum and before adding it to the microplate wells to ensure a homogenous suspension.

Issue 2: No Inhibition Observed, Even at High Concentrations of this compound

Possible Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution of this compound. Ensure proper storage conditions (frozen, protected from light) are maintained.[5][7]
Incorrect Bacterial Strain Verify the identity and expected susceptibility of the bacterial strain being tested. Some strains may have intrinsic or acquired resistance.
High Inoculum Density An overly dense bacterial inoculum can overwhelm the inhibitory effect of the compound. Ensure your inoculum is standardized as per your protocol.[7][8]
Assay Interference Components of the culture media may interfere with the activity of this compound. If possible, test the compound in a different recommended medium.

Quantitative Data

Table 1: In Vitro Activity of this compound against Neisseria gonorrhoeae

Strain Type Number of Strains MIC Range (µg/mL)
Ciprofloxacin-SusceptibleVarious≤0.00012 to 0.0005[3]
Ciprofloxacin-ResistantVarious≤0.00012 to 0.0005[3]
Azithromycin-ResistantVarious≤0.00012 to 0.0005
Ceftriaxone-ResistantVarious≤0.00012 to 0.0005

Data synthesized from published literature.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate Microplate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (bacteria with no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

2. DNA Gyrase/Topoisomerase IV Inhibition Assay (General Protocol)

  • Reaction Buffer Preparation: Prepare a reaction buffer specific for the enzyme being tested (DNA gyrase or topoisomerase IV). These buffers typically contain Tris-HCl, KCl, MgCl2, DTT, and ATP.[9][10]

  • Enzyme and DNA Preparation: Dilute the purified DNA gyrase or topoisomerase IV and the substrate DNA (e.g., relaxed pBR322 for supercoiling assays, or kDNA for decatenation assays) to their working concentrations in the reaction buffer.[9][11]

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

  • Initiate Reaction: Add the enzyme to the reaction mixture to start the reaction. Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, typically containing SDS and EDTA.

  • Analysis: Analyze the DNA products by agarose gel electrophoresis. The inhibition of enzyme activity is determined by the change in DNA topology (e.g., the absence of supercoiled DNA in a gyrase assay).

Visualizations

TP0480066_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV This compound->Topo_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Topo_IV->DNA_Replication enables Cell_Death Cell Death DNA_Replication->Cell_Death blockage leads to

Caption: Mechanism of action of this compound.

MIC_Assay_Workflow prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results

Caption: General workflow for a broth microdilution MIC assay.

Troubleshooting_Tree start Inconsistent MIC Results check_qc Are QC Strain MICs in Range? start->check_qc systemic_issue Systemic Issue Likely check_qc->systemic_issue No random_error Random Error Likely check_qc->random_error Yes verify_qc_strain Verify QC Strain (Purity, Identity) systemic_issue->verify_qc_strain review_protocol Review Protocol (Media, Incubation) systemic_issue->review_protocol check_stock Check this compound Stock (Preparation, Storage) systemic_issue->check_stock check_inoculum Check Inoculum Prep (Density, Homogeneity) random_error->check_inoculum check_pipetting Review Pipetting Technique random_error->check_pipetting

Caption: Troubleshooting decision tree for inconsistent MIC results.

References

TP0480066 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and potential degradation of TP0480066. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel antibacterial agent belonging to the 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) class of compounds. It functions as a topoisomerase inhibitor, targeting both bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Q2: What are the general recommendations for storing this compound to prevent degradation?

A2: While specific stability data for this compound is not extensively published, general best practices for quinolone derivatives and other topoisomerase inhibitors should be followed to minimize degradation. It is highly recommended to store this compound as a solid at -20°C or -80°C for long-term stability. For solutions, storage at -80°C is preferable, and repeated freeze-thaw cycles should be avoided.

Q3: Is this compound sensitive to light?

A3: Many fluoroquinolone derivatives are known to be sensitive to light and can undergo photodegradation.[3] To prevent potential degradation, it is best practice to protect this compound, both in solid form and in solution, from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What solvents are recommended for dissolving this compound?

A4: For in vitro experiments, topoisomerase inhibitors are often dissolved in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can affect the stability of the compound. For subsequent dilutions into aqueous buffers or cell culture media, ensure the final DMSO concentration is compatible with your experimental system and does not exceed levels that could cause cellular toxicity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in in vitro assays. Degradation of this compound stock solution. - Prepare fresh stock solutions of this compound in anhydrous DMSO. - Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. - Store aliquots at -80°C and protect from light.
Precipitation of this compound in aqueous media. - Ensure the final concentration of this compound in your assay does not exceed its solubility in the aqueous buffer. - Check the final DMSO concentration; a higher percentage of DMSO may be needed to maintain solubility, but be mindful of its effect on your experiment.
Variability in experimental results between different batches of the compound. Improper storage of the solid compound. - Upon receipt, store the solid this compound at the recommended temperature (-20°C or -80°C) and protect it from light and moisture. - Some quinolone derivatives can be hygroscopic; store in a desiccator if necessary.[3]
Loss of activity after prolonged incubation in experimental setup. Instability of this compound under specific experimental conditions (e.g., pH, temperature). - Assess the stability of this compound under your specific experimental conditions by including appropriate controls. - For prolonged experiments, consider replenishing the compound if its stability is found to be limited.

Experimental Protocols

General Protocol for Preparation of this compound Stock Solution

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of solid this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C.

Visualizations

Signaling Pathway of this compound

TP0480066_Mechanism_of_Action cluster_targets Intracellular Targets This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Experimental_Workflow Start Receive Solid this compound Store_Solid Store Solid (-20°C or -80°C, protected from light) Start->Store_Solid Prepare_Stock Prepare Stock Solution (Anhydrous DMSO) Store_Solid->Prepare_Stock Store_Stock Store Stock Aliquots (-80°C, single-use) Prepare_Stock->Store_Stock Experiment Perform Experiment (Dilute into assay buffer) Store_Stock->Experiment Data_Analysis Data Analysis Experiment->Data_Analysis End End Data_Analysis->End

References

Validation & Comparative

A Comparative Analysis of TP0480066 and Ciprofloxacin Against Resistant Neisseria gonorrhoeae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Neisseria gonorrhoeae poses a significant threat to public health, necessitating the development of novel antimicrobial agents. This guide provides a detailed comparison of TP0480066, a novel topoisomerase inhibitor, and ciprofloxacin, a fluoroquinolone antibiotic, in their activity against resistant strains of N. gonorrhoeae.

Executive Summary

This compound demonstrates potent bactericidal activity against N. gonorrhoeae, including strains that are highly resistant to ciprofloxacin. This efficacy is attributed to its distinct mechanism of action as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV. Notably, there is no cross-resistance observed between this compound and ciprofloxacin. The data presented herein, including comparative Minimum Inhibitory Concentration (MIC) values, underscores the potential of this compound as a promising candidate for the treatment of gonococcal infections.

Data Presentation

The following tables summarize the in vitro susceptibility of various N. gonorrhoeae strains to this compound and ciprofloxacin.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Ciprofloxacin against N. gonorrhoeae Strains

StrainCiprofloxacin Resistance StatusThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
ATCC 49226Susceptible0.0005Not specified
NCTC 13479High-level resistant≤0.00012 - 0.0005≥16
NCTC 13480High-level resistant≤0.00012 - 0.0005≥16
NCTC 13818High-level resistant≤0.00012 - 0.0005≥16
NCTC 13821High-level resistant≤0.00012 - 0.0005≥16

Data sourced from Masuko et al., 2021.[1]

Mechanisms of Action

This compound and ciprofloxacin both target bacterial type II topoisomerases, essential enzymes involved in DNA replication. However, their specific interactions and the consequences for the bacterial cell differ, particularly in the context of resistance.

This compound: This novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) derivative is a potent dual inhibitor of both DNA gyrase and topoisomerase IV.[1] By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to double-strand DNA breaks and subsequent cell death. Its efficacy against ciprofloxacin-resistant strains suggests it can overcome existing resistance mechanisms.

Ciprofloxacin: As a fluoroquinolone, ciprofloxacin's primary target in N. gonorrhoeae is DNA gyrase, with a secondary effect on topoisomerase IV. It inhibits the resealing of the DNA double-strand by the A subunit of DNA gyrase, leading to DNA damage and cell death.[2]

Resistance to Ciprofloxacin: Resistance in N. gonorrhoeae primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. These mutations alter the drug-binding site, reducing the efficacy of ciprofloxacin. Efflux pumps, which actively transport the drug out of the bacterial cell, can also contribute to resistance.

cluster_0 This compound Mechanism of Action cluster_1 Ciprofloxacin Mechanism of Action This compound This compound DNA_Gyrase_TP DNA Gyrase This compound->DNA_Gyrase_TP Topo_IV_TP Topoisomerase IV This compound->Topo_IV_TP Stabilized_Complex_TP Stabilized Enzyme-DNA Complex DNA_Gyrase_TP->Stabilized_Complex_TP Topo_IV_TP->Stabilized_Complex_TP DS_Breaks_TP Double-Strand DNA Breaks Stabilized_Complex_TP->DS_Breaks_TP Cell_Death_TP Bacterial Cell Death DS_Breaks_TP->Cell_Death_TP Ciprofloxacin Ciprofloxacin DNA_Gyrase_C DNA Gyrase (Primary Target) Ciprofloxacin->DNA_Gyrase_C Topo_IV_C Topoisomerase IV (Secondary Target) Ciprofloxacin->Topo_IV_C Inhibition_of_Ligation Inhibition of DNA Ligation DNA_Gyrase_C->Inhibition_of_Ligation Topo_IV_C->Inhibition_of_Ligation DS_Breaks_C Double-Strand DNA Breaks Inhibition_of_Ligation->DS_Breaks_C Cell_Death_C Bacterial Cell Death DS_Breaks_C->Cell_Death_C

Caption: Mechanisms of action for this compound and Ciprofloxacin.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the efficacy of antimicrobial agents. The following outlines the general methodology used in the comparative studies.

Agar Dilution Method for MIC Determination:

The MICs for both this compound and ciprofloxacin were determined using the agar dilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a specific, doubling concentration of the antimicrobial agent (this compound or ciprofloxacin). A control plate with no antimicrobial is also prepared.

  • Inoculum Preparation: N. gonorrhoeae isolates are cultured, and a standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of the antimicrobial-containing and control agar plates.

  • Incubation: The plates are incubated under appropriate conditions for N. gonorrhoeae growth (typically 36±1°C in a 5% CO2 atmosphere for 20-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Start Start Prepare_Plates Prepare Agar Plates with Serial Dilutions of Drug Start->Prepare_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Plates->Prepare_Inoculum Inoculate_Plates Inoculate Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_Results Observe for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Analysis of TP0480066 and Other Topoisomerase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel topoisomerase inhibitor TP0480066 with established topoisomerase inhibitors, supported by experimental data. The guide will delve into their distinct mechanisms of action, target specificity, and cellular effects, highlighting their different therapeutic applications.

Topoisomerase inhibitors are a critical class of therapeutics that function by targeting topoisomerase enzymes, which are essential for resolving DNA topological problems during various cellular processes. While most clinically used topoisomerase inhibitors are anticancer agents that target human topoisomerases, a new generation of these inhibitors is being developed as potent antibacterial agents. This guide focuses on a comparative analysis of this compound, a novel bacterial topoisomerase inhibitor, and other well-established topoisomerase inhibitors used in oncology.

Delineating the Targets: Bacterial vs. Eukaryotic Topoisomerases

A crucial distinction lies in the primary targets of these inhibitors. This compound is a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) derivative that specifically inhibits bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, repair, and segregation, making them excellent targets for antibacterial drug development.

In contrast, the topoisomerase inhibitors used in cancer chemotherapy, such as camptothecin derivatives (e.g., topotecan, irinotecan) and etoposide or doxorubicin, target human topoisomerases. Topotecan and irinotecan are specific inhibitors of human Topoisomerase I, while etoposide and doxorubicin are potent inhibitors of human Topoisomerase II.[3][4][5] By stabilizing the enzyme-DNA cleavage complex, these drugs lead to DNA damage and ultimately trigger apoptosis in rapidly dividing cancer cells.

Quantitative Comparison of Inhibitor Potency

The efficacy of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against their target enzymes and their cytotoxic effects on relevant cell lines, or by their minimum inhibitory concentration (MIC) against bacterial strains.

Compound Class Primary Target(s) Enzymatic IC50 Cellular/Bacterial Potency Primary Application
This compound 8-(Methylamino)-2-oxo-1,2-dihydroquinolineBacterial DNA Gyrase & Topoisomerase IVPotent inhibitor (specific IC50 values not widely reported)MIC: ≤0.0005 µg/mL against N. gonorrhoeae[1][2]Antibacterial
Topotecan Camptothecin derivativeHuman Topoisomerase I~7.1 µM (in a topotecan-resistant cell line)[3]IC50: 0.44 - 12.67 µM against various lung cancer cell lines[6]Anticancer
Irinotecan (SN-38) Camptothecin derivative (SN-38 is the active metabolite)Human Topoisomerase IPotent inhibitorIC50 (SN-38): Varies by cell lineAnticancer
Etoposide Podophyllotoxin derivativeHuman Topoisomerase II~59.2 µM[7]IC50: 43.74 - 209.90 µM against various cancer cell lines[7]Anticancer
Doxorubicin AnthracyclineHuman Topoisomerase II (and Topoisomerase I)IC50 (Topo I): 0.8 µM[8]IC50: Varies significantly by cell lineAnticancer

Mechanism of Action and Signaling Pathways

The distinct targets of these inhibitors lead to different downstream cellular consequences.

This compound: Inducing Bacterial Cell Death

This compound inhibits bacterial DNA gyrase and topoisomerase IV, leading to a disruption of DNA replication and segregation. This triggers the bacterial SOS response, a global response to DNA damage that can ultimately lead to cell death if the damage is irreparable.

TP0480066_Pathway This compound This compound Gyrase_TopoIV Bacterial DNA Gyrase & Topoisomerase IV This compound->Gyrase_TopoIV Inhibition DNA_Replication DNA Replication & Segregation Gyrase_TopoIV->DNA_Replication Required for SOS_Response SOS Response DNA_Replication->SOS_Response Disruption triggers Cell_Death Bacterial Cell Death SOS_Response->Cell_Death Leads to

Bacterial response to this compound inhibition.
Anticancer Topoisomerase Inhibitors: Triggering Apoptosis in Cancer Cells

Topoisomerase I and II inhibitors used in oncology, such as topotecan, irinotecan, etoposide, and doxorubicin, function by trapping the topoisomerase-DNA cleavage complex. This leads to the accumulation of DNA single-strand (for Topo I inhibitors) or double-strand (for Topo II inhibitors) breaks. These DNA lesions activate the DNA damage response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.

Anticancer_Topo_Pathway cluster_topoI Topoisomerase I Inhibitors cluster_topoII Topoisomerase II Inhibitors Topotecan Topotecan TopoI Human Topoisomerase I Topotecan->TopoI Inhibit Irinotecan Irinotecan (SN-38) Irinotecan->TopoI Inhibit SSB DNA Single-Strand Breaks TopoI->SSB Stabilize cleavage complex DDR DNA Damage Response (ATM/ATR, p53) SSB->DDR Etoposide Etoposide TopoII Human Topoisomerase II Etoposide->TopoII Inhibit Doxorubicin Doxorubicin Doxorubicin->TopoII Inhibit DSB DNA Double-Strand Breaks TopoII->DSB Stabilize cleavage complex DSB->DDR CellCycleArrest Cell Cycle Arrest (G2/M) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Signaling cascade of anticancer topoisomerase inhibitors.

Experimental Protocols

Topoisomerase Inhibition Assays

1. Bacterial DNA Gyrase Supercoiling Assay (for this compound)

  • Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence of ATP. An inhibitor will prevent this supercoiling.

  • Methodology:

    • Reaction mixtures containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and varying concentrations of the test compound (e.g., this compound) are prepared in a gyrase assay buffer.

    • The reaction is initiated by the addition of ATP and incubated at 37°C.

    • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

    • The gel is stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling is determined by the reduction in the intensity of the supercoiled DNA band compared to the control.

2. Human Topoisomerase I DNA Relaxation Assay (for Topotecan, Irinotecan)

  • Principle: This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

  • Methodology:

    • A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I, and the test inhibitor in an appropriate assay buffer.

    • The mixture is incubated at 37°C to allow for DNA relaxation.

    • The reaction is terminated, and the DNA is resolved on an agarose gel.

    • The gel is stained and visualized. Inhibition is observed as the persistence of the supercoiled DNA band.

3. Human Topoisomerase II DNA Decatenation Assay (for Etoposide, Doxorubicin)

  • Principle: This assay measures the inhibition of Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

  • Methodology:

    • kDNA is incubated with human Topoisomerase II and the test compound in a reaction buffer containing ATP.

    • The reaction is allowed to proceed at 37°C.

    • The reaction is stopped, and the products are separated by agarose gel electrophoresis.

    • Decatenated minicircles migrate into the gel, while the kDNA network remains in the well. Inhibition is measured by the reduction of released minicircles.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.

  • Methodology:

    • Cells are seeded in a 96-well plate and treated with various concentrations of the topoisomerase inhibitor for a specified duration (e.g., 48-72 hours).

    • MTT solution is added to each well and incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

MTT_Workflow Start Seed Cells in 96-well Plate Treat Treat with Topoisomerase Inhibitor Start->Treat Incubate_Drug Incubate (e.g., 48-72h) Treat->Incubate_Drug Add_MTT Add MTT Solution Incubate_Drug->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Workflow for the MTT cytotoxicity assay.

Conclusion

This comparative analysis underscores the distinct therapeutic niches of this compound and other topoisomerase inhibitors. This compound represents a promising new class of antibacterial agents with a novel mechanism of action against bacterial topoisomerases, offering a potential solution to the growing problem of antibiotic resistance. In contrast, established topoisomerase inhibitors remain mainstays in cancer chemotherapy, effectively targeting human topoisomerases to induce cancer cell death. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers in both infectious disease and oncology to further investigate and develop these critical therapeutic agents.

References

Validating the Efficacy of TP0480066 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Neisseria gonorrhoeae poses a significant global health threat, necessitating the development of novel antimicrobial agents. This guide provides a comparative analysis of the preclinical efficacy of TP0480066, a novel topoisomerase inhibitor, against other therapeutic alternatives. The data presented is based on available preclinical studies to inform researchers and drug development professionals on its potential as a candidate for treating gonococcal infections.

Comparative In Vitro Efficacy

This compound has demonstrated potent in vitro activity against a range of Neisseria gonorrhoeae strains, including those resistant to currently used antibiotics. The following tables summarize the minimum inhibitory concentration (MIC) values of this compound in comparison to other agents.

Table 1: In Vitro Activity of this compound and Comparator Agents against N. gonorrhoeae

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound ≤0.00012 0.0005 ≤0.00012 - 0.0005 [1]
Ciprofloxacin--≥16 (for resistant strains)[1]
Ceftriaxone---
Azithromycin---
Solithromycin--QC range: 0.03 - 0.25[2]
Zoliflodacin-0.12≤0.002 - 0.25[3]
Gepotidacin0.120.25≤0.06 - 1[4][5]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. QC range refers to the quality control range for the specified agent.

Table 2: In Vitro Activity of this compound against Ciprofloxacin-Resistant N. gonorrhoeae

StrainCiprofloxacin MIC (µg/mL)This compound MIC (µg/mL)
NCTC 13479≥16≤0.00012 - 0.0005
NCTC 13480≥16≤0.00012 - 0.0005
NCTC 13818≥16≤0.00012 - 0.0005
NCTC 13821≥16≤0.00012 - 0.0005

Data from preclinical studies demonstrate that this compound maintains high potency against strains with high-level ciprofloxacin resistance.[1]

In Vivo Efficacy in a Murine Model

This compound has shown significant in vivo efficacy in a mouse model of N. gonorrhoeae vaginal infection.[6][7] Treatment with this compound at doses of 30 and 100 mg/kg resulted in a significant decrease in mean viable bacterial cell counts compared to the vehicle control in models using both ciprofloxacin-susceptible and ciprofloxacin-resistant strains.[2]

Mechanism of Action: Topoisomerase Inhibition

This compound is a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative that functions as a DNA gyrase and topoisomerase IV inhibitor.[2][6][7] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. A key advantage of this compound is the lack of cross-resistance with fluoroquinolones like ciprofloxacin.[6][7] Furthermore, the spontaneous frequency of resistance to this compound has been found to be very low.[6][7]

TP0480066_Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Replication DNA Replication DNA_Gyrase DNA Gyrase (GyrA, GyrB) DNA_Replication->DNA_Gyrase relieves supercoiling Topoisomerase_IV Topoisomerase IV (ParC, ParE) DNA_Replication->Topoisomerase_IV decatenates chromosomes Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to Topoisomerase_IV->Cell_Death inhibition leads to This compound This compound This compound->DNA_Gyrase This compound->Topoisomerase_IV

Mechanism of action of this compound.

Experimental Protocols

In Vitro Susceptibility Testing
  • Method: Minimum Inhibitory Concentrations (MICs) were determined using the agar dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Media: GC agar supplemented with 1% IsoVitaleX.

  • Inoculum: N. gonorrhoeae strains were grown on chocolate agar plates, and suspensions were prepared in Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Incubation: Plates were incubated at 36°C in a 5% CO₂ atmosphere for 20-24 hours.

  • Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.

In Vivo Murine Vaginal Infection Model
  • Animal Model: Female BALB/c mice.

  • Hormonal Treatment: To induce susceptibility to N. gonorrhoeae infection, mice were treated with 17-β-estradiol to synchronize their estrous cycle and maintain an estrus-like state.[8][9][10]

  • Antimicrobial Treatment: To suppress the commensal vaginal flora, mice were treated with antibiotics such as streptomycin and trimethoprim.[11][12]

  • Inoculation: Mice were inoculated intravaginally with a suspension of N. gonorrhoeae.

  • Treatment: this compound or comparator agents were administered orally at specified doses.

  • Efficacy Assessment: Vaginal swabs were collected at various time points post-treatment and plated on selective media to determine the number of viable N. gonorrhoeae colony-forming units (CFU).

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Estradiol & Antibiotic Treatment) Start->Animal_Prep Inoculation Intravaginal Inoculation with N. gonorrhoeae Animal_Prep->Inoculation Treatment Oral Administration (this compound or Vehicle) Inoculation->Treatment Monitoring Daily Vaginal Swabs Treatment->Monitoring Quantification CFU Quantification Monitoring->Quantification Analysis Data Analysis Quantification->Analysis End End Analysis->End

Generalized workflow for the in vivo mouse model.

Comparison with Novel Alternatives

Zoliflodacin and gepotidacin are two other novel antibiotics in development for the treatment of gonorrhea.

  • Zoliflodacin is a spiropyrimidinetrione antibiotic that also inhibits bacterial type II topoisomerases but at a different binding site than fluoroquinolones.[3] Preclinical studies have shown it to be bactericidal with a low frequency of resistance and potent activity against multidrug-resistant N. gonorrhoeae.[3]

  • Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication through a distinct mechanism of action, providing activity against most strains of N. gonorrhoeae, including those resistant to current antibiotics.[13]

While direct head-to-head preclinical studies are limited, the available in vitro data suggests that this compound has comparable or superior potency to these alternatives against certain strains.

Conclusion

This compound demonstrates significant promise as a new therapeutic agent for the treatment of gonorrhea, including infections caused by multidrug-resistant strains of N. gonorrhoeae. Its potent in vitro and in vivo efficacy, coupled with a novel mechanism of action and a low propensity for resistance development, positions it as a strong candidate for further clinical investigation. The comparative data presented in this guide underscore its potential to address the urgent unmet medical need for new gonorrhea treatments.

References

Lack of Cross-Resistance Between TP0480066 and Fluoroquinolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents with unique mechanisms of action. This guide provides a comparative analysis of TP0480066, a novel bacterial topoisomerase inhibitor, and the fluoroquinolone class of antibiotics, with a specific focus on the absence of cross-resistance between them. The data presented herein is intended to inform research and development efforts in the pursuit of new treatments for multidrug-resistant infections.

Executive Summary

This compound, a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) derivative, demonstrates potent bactericidal activity against a range of bacteria, including strains resistant to existing antibiotic classes.[1][2] A key finding from preclinical studies is the lack of cross-resistance between this compound and fluoroquinolones, such as ciprofloxacin.[1][2][3] This is attributed to a distinct mechanism of action, allowing this compound to bypass the common resistance pathways that affect fluoroquinolones. Specifically, this compound retains its high potency against Neisseria gonorrhoeae strains that have developed resistance to ciprofloxacin through mutations in the quinolone resistance-determining regions (QRDRs) of DNA gyrase (GyrA) and topoisomerase IV (ParC).[1][3] Conversely, isolates with induced resistance to this compound do not exhibit increased resistance to ciprofloxacin.[1][3]

Data Presentation: In Vitro Susceptibility

The following tables summarize the minimum inhibitory concentration (MIC) data from studies comparing the in vitro activity of this compound and ciprofloxacin against susceptible and resistant strains of Neisseria gonorrhoeae.

Table 1: Comparative MICs (µg/mL) of this compound and Ciprofloxacin against N. gonorrhoeae Strains

Bacterial StrainCiprofloxacin Resistance PhenotypeThis compound MICCiprofloxacin MIC
ATCC 49226 (Parent Strain)Susceptible0.00050.008
CIP-R1Resistant0.00050.25
CIP-R2Resistant0.00050.125
NCTC 13479 (High-level resistant)Resistant≤0.00012 - 0.0005≥16
NCTC 13480 (High-level resistant)Resistant≤0.00012 - 0.0005≥16
NCTC 13818 (High-level resistant)Resistant≤0.00012 - 0.0005≥16
NCTC 13821 (High-level resistant)Resistant≤0.00012 - 0.0005≥16

Data compiled from studies on the in vitro activity of this compound.[1][4]

Table 2: MICs (µg/mL) of this compound and Ciprofloxacin against this compound-Resistant N. gonorrhoeae Isolates

Bacterial StrainThis compound Resistance PhenotypeThis compound MICCiprofloxacin MIC
ATCC 49226 (Parent Strain)Susceptible0.00050.008
TP-R1Resistant0.0080.008
TP-R2Resistant0.0040.008
TP-R3Resistant0.0020.008
TP-R4Resistant0.0010.008

Data from in vitro resistance induction studies.[5]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of antimicrobial susceptibility testing. The data presented in this guide were generated using standardized methodologies as described by the Clinical and Laboratory Standards Institute (CLSI). The primary method employed was the agar dilution method.

Agar Dilution Method for MIC Determination of Neisseria gonorrhoeae

This protocol outlines the standardized procedure for determining the MIC of antimicrobial agents against N. gonorrhoeae.

1. Media and Reagent Preparation:

  • GC Agar Base: Prepare GC agar base medium according to the manufacturer's instructions.

  • Growth Supplement: Aseptically add a defined growth supplement (e.g., 1% IsoVitaleX™) to the molten and cooled (45-50°C) GC agar.

  • Antimicrobial Stock Solutions: Prepare stock solutions of the antimicrobial agents (this compound and fluoroquinolones) at a high concentration in a suitable solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agents in a sterile diluent to achieve the desired final concentrations in the agar plates.

2. Plate Preparation:

  • Add a defined volume of each antimicrobial dilution to molten and cooled GC agar with supplement.

  • Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.

  • Include a control plate containing no antimicrobial agent to ensure bacterial growth.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture of N. gonorrhoeae on a non-selective medium (e.g., chocolate agar), prepare a bacterial suspension in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Further, dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.

4. Inoculation:

  • Using a multipoint inoculator, spot a standardized volume of the diluted bacterial suspension onto the surface of the agar plates, including the control plate.

5. Incubation:

  • Incubate the plates at 35-37°C in a humidified atmosphere with 5% CO₂ for 20-24 hours.

6. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. A faint haze or a single colony is disregarded. The growth control plate must show confluent growth.

Mechanism of Action and Resistance

The lack of cross-resistance between this compound and fluoroquinolones is rooted in their distinct interactions with the bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.

G cluster_exp1 Experiment 1: Fluoroquinolone Resistance cluster_exp2 Experiment 2: this compound Resistance start Start: Obtain Susceptible Parent Strain expose_fq Expose Parent Strain to Increasing Fluoroquinolone Concentrations start->expose_fq expose_tp Expose Parent Strain to Increasing this compound Concentrations start->expose_tp select_fq_res Select for Fluoroquinolone- Resistant Mutants expose_fq->select_fq_res mic_test_fq_res Perform MIC Testing on Resistant Mutants select_fq_res->mic_test_fq_res compare_mic_tp Compare this compound MICs: Parent vs. FQ-Resistant mic_test_fq_res->compare_mic_tp Compare this compound MIC select_tp_res Select for this compound- Resistant Mutants expose_tp->select_tp_res mic_test_tp_res Perform MIC Testing on Resistant Mutants select_tp_res->mic_test_tp_res compare_mic_fq Compare Fluoroquinolone MICs: Parent vs. TP-Resistant mic_test_tp_res->compare_mic_fq Compare Fluoroquinolone MIC result_no_cross_res_tp Result: No significant change in this compound MIC (No Cross-Resistance) compare_mic_tp->result_no_cross_res_tp result_no_cross_res_fq Result: No significant change in Fluoroquinolone MIC (No Cross-Resistance) compare_mic_fq->result_no_cross_res_fq

References

Head-to-Head Comparison: TP0480066 and Zoliflodacin for the Treatment of Neisseria gonorrhoeae

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals.

The rising threat of antimicrobial resistance, particularly in Neisseria gonorrhoeae, has necessitated the development of novel therapeutics. This guide provides a head-to-head comparison of two such promising candidates: TP0480066 and zoliflodacin. Both compounds are novel bacterial topoisomerase inhibitors, yet they belong to different chemical classes and exhibit distinct properties. This document synthesizes available preclinical and clinical data to offer a comprehensive overview for researchers, scientists, and drug development professionals.

At a Glance: Key Characteristics

FeatureThis compoundZoliflodacin
Drug Class 8-(methylamino)-2-oxo-1,2-dihydroquinoline (MAOQ) derivativeSpiropyrimidinetrione
Primary Target DNA Gyrase and Topoisomerase IV[1][2][3]DNA Gyrase (GyrB subunit)[4][5]
Development Stage Preclinical[1][2][3][6]Phase 3 Clinical Trials Completed[4][7][8][9][10]
Primary Indication Gonococcal Infections[1][6]Uncomplicated Gonorrhea[4][11][7][8][9][10][12][13][14][15]
Administration InvestigationalOral, single dose[11][13]

Mechanism of Action: Targeting Bacterial DNA Replication

Both this compound and zoliflodacin disrupt bacterial DNA replication by inhibiting type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. However, their precise binding sites and inhibitory mechanisms differ.

Zoliflodacin, a first-in-class spiropyrimidinetrione, inhibits bacterial type II topoisomerases with a novel mechanism of action.[12][13][16] Its binding sites on bacterial gyrase are distinct from those of fluoroquinolones.[4][16][17] Zoliflodacin's primary target in N. gonorrhoeae is DNA gyrase, with topoisomerase IV being a secondary target.[18]

This compound, a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, also inhibits both DNA gyrase and topoisomerase IV.[1][2][3] Studies suggest that this compound interacts with DNA gyrase or topoisomerase IV in a manner distinct from ciprofloxacin, zoliflodacin, and gepotidacin.[1][3]

Topoisomerase_Inhibition cluster_zoliflodacin Zoliflodacin cluster_this compound This compound Zoliflodacin Zoliflodacin (Spiropyrimidinetrione) Gyrase_Z DNA Gyrase (Primary Target) Zoliflodacin->Gyrase_Z Inhibits TopoIV_Z Topoisomerase IV (Secondary Target) Zoliflodacin->TopoIV_Z Inhibits DNA_Replication_Z DNA Replication Gyrase_Z->DNA_Replication_Z Blocks TopoIV_Z->DNA_Replication_Z Blocks This compound This compound (MAOQ Derivative) Gyrase_T DNA Gyrase This compound->Gyrase_T Inhibits TopoIV_T Topoisomerase IV This compound->TopoIV_T Inhibits DNA_Replication_T DNA Replication Gyrase_T->DNA_Replication_T Blocks TopoIV_T->DNA_Replication_T Blocks

Figure 1. Simplified signaling pathway showing the inhibition of bacterial DNA replication by zoliflodacin and this compound.

In Vitro Potency: A Quantitative Comparison

Both compounds have demonstrated potent in vitro activity against N. gonorrhoeae, including multidrug-resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) Data against N. gonorrhoeae

CompoundMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference Strain (ATCC 49226) MIC (µg/mL)Notes
This compound ≤0.00012 - 0.0005Not ReportedNot Reported0.0005Active against strains resistant to fluoroquinolones, macrolides, β-lactams, and aminoglycosides. No cross-resistance with ciprofloxacin observed.[1][2][6][19]
Zoliflodacin ≤0.002 - 0.250.060.120.06Active against multidrug-resistant strains, including those resistant to ceftriaxone and azithromycin. No cross-resistance to other antibiotics.[11][7][8][9][10][16]

Experimental Protocols

In Vitro Susceptibility Testing
  • Zoliflodacin: The in vitro activity of zoliflodacin against N. gonorrhoeae isolates was determined using the agar dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

  • This compound: The minimum inhibitory concentrations (MICs) of this compound were determined by the agar dilution method in accordance with CLSI guidelines.[6]

In Vivo Efficacy Models

  • This compound: The in vivo efficacy of this compound was evaluated in a mouse model of vaginal N. gonorrhoeae infection. Estradiol-treated female mice were infected with either a ciprofloxacin-susceptible or a ciprofloxacin-resistant strain of N. gonorrhoeae. This compound was administered as a single oral dose, and the number of viable bacterial cells in vaginal swabs was determined at various time points post-treatment.[1][3]

Experimental_Workflow_InVivo start Start: Estradiol-treated mice infection Vaginal infection with N. gonorrhoeae strains start->infection treatment Single oral dose of This compound or vehicle infection->treatment sampling Vaginal swabs collected at various time points treatment->sampling analysis Determine viable bacterial cell counts sampling->analysis end End: Evaluate in vivo efficacy analysis->end

Figure 2. Experimental workflow for the in vivo efficacy testing of this compound in a mouse model.

Clinical Development and Efficacy

Zoliflodacin has undergone extensive clinical evaluation, demonstrating its potential as a new treatment for uncomplicated gonorrhea.

Zoliflodacin Clinical Trial Overview

A global Phase 3 trial of zoliflodacin for the treatment of uncomplicated gonorrhea has been completed.[11][7][8][9]

  • Design: The trial was a multi-center, randomized, open-label study comparing a single oral 3g dose of zoliflodacin to a standard of care regimen (500mg ceftriaxone intramuscularly plus 1g oral azithromycin).[8][10]

  • Population: The study enrolled 930 participants with uncomplicated gonorrhea, including women, adolescents, and people living with HIV.[8][10]

  • Primary Endpoint: The primary endpoint was the microbiological cure rate at the urogenital site.

  • Results: The trial demonstrated the non-inferiority of zoliflodacin to the ceftriaxone plus azithromycin regimen.[4][11][10] The microbiological cure rate for zoliflodacin was 90.9% compared to 96.2% for the standard of care.[4]

  • Safety: Zoliflodacin was generally well-tolerated, with the most common adverse events being gastrointestinal.[14]

As of now, this compound has not entered clinical trials, and therefore, no human efficacy or safety data is available.

Resistance Profile

A critical aspect of any new antimicrobial is its propensity for resistance development.

  • This compound: The frequency of spontaneous resistance to this compound in N. gonorrhoeae was found to be low (below the detection limit of <2.4 × 10−10) at 32 times the MIC.[2][6][19] Importantly, no cross-resistance was observed between this compound and ciprofloxacin.[1][2][6][19]

  • Zoliflodacin: The rate of spontaneous resistance mutations to zoliflodacin is also reported to be low in vitro.[4] Zoliflodacin does not exhibit cross-resistance with other antibiotics used to treat gonorrhea, including fluoroquinolones.[11][8][10][13]

Summary and Future Outlook

This compound and zoliflodacin represent significant advancements in the fight against drug-resistant N. gonorrhoeae. Both are novel topoisomerase inhibitors with distinct chemical structures and potent activity against this high-priority pathogen.

Zoliflodacin is further along in the development pipeline, with positive Phase 3 clinical trial data supporting its potential as a new oral, single-dose treatment for uncomplicated gonorrhea. Its novel mechanism of action and favorable resistance profile make it a promising candidate to address the urgent public health threat of gonorrhea.[4][8]

This compound has demonstrated exceptional in vitro potency, with MIC values substantially lower than those of zoliflodacin and other comparators against N. gonorrhoeae.[1][6] Its efficacy in animal models and low frequency of resistance are also encouraging.[1][2][3][6] Further preclinical and clinical development will be crucial to determine its therapeutic potential in humans.

References

Assessing the Selectivity of TP0480066 for Bacterial vs. Mammalian Topoisomerases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with high specificity for bacterial targets, minimizing off-target effects on mammalian cells. TP0480066 is a novel bacterial topoisomerase inhibitor that has demonstrated potent activity against a range of bacteria, including drug-resistant strains.[1][2][3] This guide provides a comparative assessment of the selectivity of this compound for bacterial DNA gyrase and topoisomerase IV over mammalian topoisomerase II, with ciprofloxacin included as a well-established comparator.

Executive Summary

This compound exhibits potent inhibitory activity against bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3][4] This targeted activity is crucial for its antibacterial efficacy. While direct inhibitory data against mammalian topoisomerases for this compound is not publicly available, its potent and selective action against bacterial enzymes suggests a favorable selectivity profile. In contrast, the widely used fluoroquinolone, ciprofloxacin, demonstrates a broader spectrum of activity, inhibiting both bacterial and, at higher concentrations, mammalian topoisomerases. This guide presents the available quantitative data, detailed experimental methodologies for assessing selectivity, and visual representations of the underlying biochemical pathways and experimental workflows.

Data Presentation: Inhibitory Activity of this compound and Comparator Compounds

The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and ciprofloxacin against various bacterial and mammalian topoisomerases. A lower IC50 value indicates greater potency.

Table 1: Inhibitory Activity (IC50) of this compound against Bacterial Topoisomerases

CompoundTarget EnzymeBacterial SpeciesIC50 (nM)
This compoundDNA GyraseN. gonorrhoeae1.10[4]
This compoundTopoisomerase IVN. gonorrhoeae62.89[4]

Table 2: Inhibitory Activity (IC50) of Ciprofloxacin against Bacterial and Mammalian Topoisomerases

CompoundTarget EnzymeSpecies/Cell LineIC50 (µM)
CiprofloxacinDNA GyraseE. coli~0.3
CiprofloxacinTopoisomerase IVE. coliNot specified
CiprofloxacinTopoisomerase IIαHuman110
CiprofloxacinTopoisomerase IIβHuman111

Note: Data for this compound against mammalian topoisomerases is not currently available in the public domain.

Mandatory Visualization

Signaling Pathway of Topoisomerase Inhibition

The following diagram illustrates the mechanism of action of type II topoisomerase inhibitors. These inhibitors interfere with the enzymatic cycle of DNA cleavage and re-ligation, leading to the accumulation of double-strand breaks in the DNA, which ultimately triggers cell death.

Topoisomerase_Inhibition Mechanism of Type II Topoisomerase Inhibition Topoisomerase_II Bacterial DNA Gyrase / Topoisomerase IV or Mammalian Topoisomerase II Cleavage_Complex Enzyme-DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex DNA Cleavage DNA_Substrate Supercoiled or Catenated DNA DNA_Substrate->Topoisomerase_II Binding Cleavage_Complex->Topoisomerase_II DNA Re-ligation (Inhibited) DSBs Double-Strand Breaks Cleavage_Complex->DSBs Leads to Inhibitor This compound or Ciprofloxacin Inhibitor->Cleavage_Complex Stabilizes Cell_Death Bacterial Cell Death or Cytotoxicity DSBs->Cell_Death

Caption: Mechanism of Type II Topoisomerase Inhibition.

Experimental Workflow for Assessing Topoisomerase Inhibitor Selectivity

This diagram outlines the typical experimental workflow to determine the selectivity of a compound for bacterial versus mammalian topoisomerases.

Selectivity_Workflow Workflow for Topoisomerase Inhibitor Selectivity Assessment cluster_bacterial Bacterial Assays cluster_mammalian Mammalian Assays Gyrase_Assay DNA Gyrase Supercoiling Assay IC50_Bacterial Determine IC50 for Bacterial Enzymes Gyrase_Assay->IC50_Bacterial TopoIV_Assay Topoisomerase IV Decatenation Assay TopoIV_Assay->IC50_Bacterial TopoII_Assay Topoisomerase II Relaxation Assay IC50_Mammalian Determine IC50/CC50 for Mammalian Targets TopoII_Assay->IC50_Mammalian Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Cytotoxicity_Assay->IC50_Mammalian Compound Test Compound (e.g., this compound) Compound->Gyrase_Assay Compound->TopoIV_Assay Compound->TopoII_Assay Compound->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index IC50_Bacterial->Selectivity_Index IC50_Mammalian->Selectivity_Index

Caption: Workflow for Topoisomerase Inhibitor Selectivity.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below. These protocols are based on standard procedures and may require optimization depending on the specific laboratory conditions and reagents.

Bacterial DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. Inhibition of this activity is a hallmark of gyrase-targeting antibiotics.

  • Materials:

    • Relaxed pBR322 DNA

    • E. coli or N. gonorrhoeae DNA gyrase

    • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

    • Test compound (this compound or ciprofloxacin) dissolved in DMSO

    • Stop solution/loading dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

    • 1% Agarose gel in Tris-acetate-EDTA (TAE) buffer

    • Ethidium bromide or other DNA stain

  • Procedure:

    • Prepare reaction mixtures on ice containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound.

    • Initiate the reaction by adding DNA gyrase.

    • Incubate the reactions at 37°C for 30-60 minutes.

    • Terminate the reactions by adding the stop solution/loading dye.

    • Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Quantify the amount of supercoiled DNA in each lane to determine the IC50 value.

Bacterial Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, a process essential for chromosome segregation after replication.

  • Materials:

    • Kinetoplast DNA (kDNA), a network of catenated DNA circles

    • E. coli or N. gonorrhoeae topoisomerase IV

    • 5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM potassium glutamate, 50 mM MgCl₂, 10 mM DTT, 2.5 mM ATP)

    • Test compound dissolved in DMSO

    • Stop solution/loading dye

    • 1% Agarose gel in TAE buffer

    • Ethidium bromide or other DNA stain

  • Procedure:

    • Set up reaction mixtures on ice containing assay buffer, kDNA, and a dilution series of the test compound.

    • Start the reaction by adding topoisomerase IV.

    • Incubate at 37°C for 30 minutes.

    • Stop the reactions by adding the stop solution/loading dye.

    • Analyze the reaction products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the kDNA network remains in the well.

    • Stain and visualize the gel to determine the concentration of inhibitor required to prevent decatenation.

Human Topoisomerase II Relaxation Assay

This assay measures the activity of human topoisomerase II in relaxing supercoiled plasmid DNA. Inhibition of this enzyme can lead to cytotoxicity in mammalian cells.

  • Materials:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Human topoisomerase IIα or IIβ

    • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM ATP)

    • Test compound dissolved in DMSO

    • Stop solution/loading dye

    • 1% Agarose gel in TAE buffer

    • Ethidium bromide or other DNA stain

  • Procedure:

    • Assemble reaction mixtures on ice with assay buffer, supercoiled plasmid DNA, and various concentrations of the test compound.

    • Initiate the reaction by adding human topoisomerase II.

    • Incubate at 37°C for 30 minutes.

    • Terminate the reactions with stop solution/loading dye.

    • Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

    • Stain and visualize the gel to quantify the inhibition of relaxation and determine the IC50 value.

Conclusion

This compound is a highly potent inhibitor of bacterial DNA gyrase and topoisomerase IV. The significant difference in its inhibitory activity against these two bacterial enzymes suggests a dual-targeting mechanism with a preference for DNA gyrase. While direct comparative data against mammalian topoisomerases is needed for a complete selectivity profile, the potent antibacterial activity observed in the absence of reported significant cytotoxicity implies a high degree of selectivity for the bacterial enzymes. The provided experimental protocols offer a framework for researchers to conduct their own comprehensive selectivity studies. Further investigation into the mammalian off-target effects of this compound will be crucial for its continued development as a promising new antibacterial agent.

References

Evaluating the Bactericidal Activity of Novel Topoisomerase Inhibitors Against Clinically Relevant Bacterial Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents with unique mechanisms of action. One such promising class of drugs is the novel bacterial topoisomerase inhibitors, which target DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This guide provides a comparative evaluation of the bactericidal activity of these novel agents against a panel of clinically significant bacterial isolates. Due to the limited publicly available data on the broad-spectrum bactericidal activity of TP0480066, this guide will focus on two other novel topoisomerase inhibitors, gepotidacin and zoliflodacin, as representative examples of this class. Their performance is compared with established antibiotics.

Mechanism of Action: A Brief Overview

Novel bacterial topoisomerase inhibitors, including this compound, gepotidacin, and zoliflodacin, function by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and cell division. By targeting the ATPase activity of these enzymes, these inhibitors prevent the resealing of DNA strands, leading to an accumulation of DNA breaks and ultimately, bacterial cell death. This mechanism is distinct from that of fluoroquinolones, which also target these enzymes but at a different site, potentially allowing for activity against fluoroquinolone-resistant strains.

Comparative Bactericidal Activity

The following tables summarize the in vitro bactericidal activity of the novel topoisomerase inhibitors, gepotidacin and zoliflodacin, against key Gram-positive and Gram-negative clinical isolates. Data for comparator antibiotics are included to provide context. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation: Quantitative Bactericidal Activity

Table 1: Bactericidal Activity against Gram-Positive Isolates

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC (µg/mL)
Staphylococcus aureus
Gepotidacin0.250.50.5
Zoliflodacin (ATCC 29213)0.12 - 0.5--
Vancomycin122-4
Linezolid12>32
Streptococcus pneumoniae
Gepotidacin0.250.50.5
Zoliflodacin (ATCC 49619)0.12 - 0.5--
Penicillin (susceptible)≤0.060.120.12-0.25
Levofloxacin122-4

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. MBC values can vary depending on the specific strain and testing conditions.

Table 2: Bactericidal Activity against Gram-Negative Isolates

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC (µg/mL)
Escherichia coli
Gepotidacin24>32
Zoliflodacin (ATCC 25922)1 - 4--
Ciprofloxacin≤0.2510.5-2
Ceftriaxone≤0.120.50.25-1
Klebsiella pneumoniae
Gepotidacin432-
Ciprofloxacin0.2520.5-4
Meropenem≤0.060.250.12-0.5
Pseudomonas aeruginosa
Gepotidacin---
Ciprofloxacin0.541-8
Meropenem0.581-16

Note: Data for gepotidacin against P. aeruginosa is limited in the reviewed literature. The bactericidal activity of novel topoisomerase inhibitors against this pathogen may vary.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

  • Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

  • Methodology:

    • A serial two-fold dilution of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

    • A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

    • The plate is incubated at 35°C for 16-20 hours in ambient air.

    • The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

2. Minimum Bactericidal Concentration (MBC) Determination

  • Principle: To determine the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

  • Methodology:

    • Following the determination of the MIC, a 10-100 µL aliquot is taken from each well showing no visible growth (i.e., at and above the MIC).

    • The aliquot is subcultured onto an appropriate agar medium (e.g., Tryptic Soy Agar) that does not contain the antimicrobial agent.

    • The plates are incubated at 35°C for 18-24 hours.

    • The number of surviving colonies is counted.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.

3. Time-Kill Assay

  • Principle: To assess the rate and extent of bactericidal activity of an antimicrobial agent over time.

  • Methodology:

    • A standardized bacterial suspension (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) is prepared in CAMHB.

    • The antimicrobial agent is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

    • The cultures are incubated at 35°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture.

    • Serial dilutions of the aliquots are plated onto appropriate agar plates to determine the viable bacterial count (CFU/mL).

    • The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay Isolate Bacterial Isolate Culture Overnight Culture Isolate->Culture Inoculum Standardized Inoculum (~5x10^5 CFU/mL) Culture->Inoculum Inoculation_MIC Inoculation of Microtiter Plate Inoculum->Inoculation_MIC Exposure Exposure to this compound (at various MIC multiples) Inoculum->Exposure SerialDilution Serial Dilution of this compound SerialDilution->Inoculation_MIC Incubation_MIC Incubation (16-20h) Inoculation_MIC->Incubation_MIC Reading_MIC Read MIC Incubation_MIC->Reading_MIC Subculture Subculture from Clear Wells Reading_MIC->Subculture Reading_MIC->Exposure Incubation_MBC Incubation (18-24h) Subculture->Incubation_MBC Reading_MBC Read MBC Incubation_MBC->Reading_MBC Sampling Time-Point Sampling (0, 2, 4, 6, 8, 24h) Exposure->Sampling Plating Serial Dilution & Plating Sampling->Plating Counting Colony Counting Plating->Counting Analysis Generate Time-Kill Curves Counting->Analysis

Caption: Experimental workflow for evaluating bactericidal activity.

Conclusion

The data presented in this guide indicate that novel bacterial topoisomerase inhibitors, represented here by gepotidacin and zoliflodacin, exhibit potent bactericidal activity against a range of clinically important Gram-positive and Gram-negative pathogens. Their efficacy against drug-resistant strains, such as MRSA and fluoroquinolone-resistant isolates, highlights their potential as valuable additions to the antimicrobial armamentarium. While comprehensive data on the broad-spectrum activity of this compound is not yet widely available, its classification as a novel topoisomerase inhibitor suggests it may share a similar promising profile. Further in vitro and in vivo studies are warranted to fully elucidate the bactericidal spectrum and clinical utility of this compound and other emerging compounds in this class. The standardized protocols outlined in this guide provide a framework for researchers to conduct such evaluations and contribute to the development of new therapies to combat the growing threat of antibiotic resistance.

References

Reproducibility of TP0480066 Efficacy in Different Laboratory Settings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of TP0480066, a novel topoisomerase inhibitor, against Neisseria gonorrhoeae. The data presented is based on published in vitro and in vivo studies, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance relative to other antimicrobial agents.

Executive Summary

This compound has demonstrated potent antibacterial activity against a range of Neisseria gonorrhoeae strains, including those resistant to currently available antibiotics. As a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, it functions by inhibiting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[1][2][3][4] This mechanism of action appears to be distinct from other topoisomerase inhibitors like ciprofloxacin, with studies indicating no cross-resistance between the two.[1][2][3][4][5] The available data, primarily from a comprehensive study, suggests high efficacy and a low frequency of spontaneous resistance, positioning this compound as a promising candidate for the treatment of gonococcal infections.[1][2][3][4][5] However, to fully establish the reproducibility of these findings, further studies from diverse laboratory settings are warranted.

Data Presentation: In Vitro Efficacy of this compound and Comparators

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other antimicrobial agents against various strains of Neisseria gonorrhoeae. Lower MIC values indicate greater potency.

Antimicrobial AgentN. gonorrhoeae StrainMIC (μg/mL)Reference
This compound ATCC 49226 (QC Strain) 0.0005 [1][5]
This compoundHigh-level ciprofloxacin-resistant strains≤0.00012 to 0.0005[5]
SolithromycinATCC 49226 (QC Strain)0.03 to 0.25[1][5]
ZoliflodacinATCC 49226 (QC Strain)0.06[1][5]
GepotidacinATCC 49226 (QC Strain)0.25 to 1[1][5]
CiprofloxacinHigh-level ciprofloxacin-resistant strains≥16[5]

Experimental Protocols

The following methodologies are central to the evaluation of this compound's efficacy as described in the cited literature.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity of this compound and comparator agents was primarily determined using the agar dilution method as per the guidelines of the Clinical Laboratory and Standards Institute (CLSI).

  • Preparation of Agar Plates : A series of agar plates containing serial twofold dilutions of the antimicrobial agent to be tested are prepared.

  • Bacterial Inoculum Preparation : N. gonorrhoeae strains are cultured and then suspended in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation : The prepared bacterial suspension is inoculated onto the surface of the agar plates.

  • Incubation : Plates are incubated under appropriate conditions (e.g., temperature, CO2 concentration) for a specified period.

  • MIC Reading : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

In Vivo Efficacy in a Mouse Model of N. gonorrhoeae Infection
  • Animal Model : A murine model of vaginal infection with N. gonorrhoeae is established.

  • Infection : Mice are infected with a suspension of either a ciprofloxacin-susceptible or ciprofloxacin-resistant strain of N. gonorrhoeae.

  • Treatment : A single dose of this compound (e.g., 30 mg/kg and 100 mg/kg) or a vehicle control is administered.[4][5]

  • Evaluation : Vaginal swabs are collected at specified time points post-treatment to determine the viable bacterial cell counts (CFU/vagina).

  • Outcome : The efficacy of the treatment is assessed by comparing the reduction in bacterial load in the treated groups versus the vehicle control group.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound, targeting bacterial DNA replication.

TP0480066_Mechanism cluster_bacterium Neisseria gonorrhoeae cluster_enzymes Type II Topoisomerases DNA_Replication Bacterial DNA Replication DNA_Gyrase DNA Gyrase (GyrA, GyrB) DNA_Replication->DNA_Gyrase relaxes positive supercoils Topo_IV Topoisomerase IV (ParC, ParE) DNA_Replication->Topo_IV deconcatenates daughter chromosomes This compound This compound This compound->DNA_Gyrase inhibits This compound->Topo_IV inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Efficacy Testing

The diagram below outlines a typical workflow for assessing the in vitro efficacy of an antibacterial compound.

Efficacy_Workflow Strain_Selection Select N. gonorrhoeae Strains (including resistant isolates) Inoculum_Prep Prepare Standardized Bacterial Inoculum Strain_Selection->Inoculum_Prep Media_Prep Prepare Agar Plates with Serial Dilutions of this compound Inoculation Inoculate Plates Media_Prep->Inoculation Inoculum_Prep->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Data_Analysis Compare MIC with Alternative Antimicrobials MIC_Determination->Data_Analysis

Caption: In vitro efficacy testing workflow.

Comparison with Alternatives

This compound demonstrates significantly lower MIC values compared to other antibiotics currently in use or under investigation for gonorrhea treatment, such as solithromycin, zoliflodacin, and gepotidacin.[1][5] This suggests a higher in vitro potency. Notably, its efficacy extends to strains that have developed resistance to fluoroquinolones like ciprofloxacin.[1][5] The lack of cross-resistance is a critical advantage in the face of rising antimicrobial resistance.[1][2][3][4]

While new oral drugs like zoliflodacin and gepotidacin are in late-stage clinical development, concerns remain regarding their effectiveness against extragenital infections and the potential for resistance development.[6] Other alternatives being explored include repurposing older antibiotics such as ertapenem and fosfomycin.[6] Another novel antibiotic, closthioamide, has also shown promise in laboratory studies against a large number of N. gonorrhoeae samples.[7]

Conclusion

The available data strongly supports the efficacy of this compound against Neisseria gonorrhoeae, including multidrug-resistant strains. Its novel mechanism of action and potent in vitro and in vivo activity make it a compelling candidate for further development. To firmly establish the reproducibility of its efficacy, it is imperative that these initial findings are corroborated by independent studies across various laboratory settings. Such studies would provide a more robust understanding of its performance and potential role in addressing the urgent public health threat of drug-resistant gonorrhea.

References

Safety Operating Guide

Navigating the Safe Handling of TP0480066: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel chemical entities. This document provides essential safety and logistical information for the investigational compound TP0480066, a potent topoisomerase inhibitor. The following guidelines are based on general best practices for handling cytotoxic compounds and publicly available data on this compound and related molecules, in the absence of a formal Safety Data Sheet (SDS).

This compound is identified as a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative that functions as a DNA gyrase and topoisomerase IV inhibitor.[1][2][3][4] Due to its mechanism of action, which involves inducing DNA strand breaks, it should be handled with care as a potentially cytotoxic agent.[5][6]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Hands Nitrile or other chemically resistant gloves. Double gloving is recommended.Prevents skin contact and absorption.
Eyes Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Body A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator is recommended if handling powders or creating aerosols.Prevents inhalation of the compound.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is essential for the safe handling of this compound.

Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the container is compromised, do not open it. Move it to a designated containment area and consult with your institution's Environmental Health and Safety (EHS) department.

Preparation and Use:

  • All handling of this compound, especially of the solid form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.

  • Before use, ensure that a safety shower and eyewash station are readily accessible.[7]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Decontamination:

  • Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound. A suitable decontamination solution should be determined in consultation with your institution's EHS department.

Final Disposal:

  • All hazardous waste must be disposed of through your institution's EHS program, following all local, state, and federal regulations.

Experimental Protocols

This compound has been utilized in various in vitro and in vivo studies to assess its antimicrobial activity. Below are generalized methodologies based on published research.

Minimal Inhibitory Concentration (MIC) Determination:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in a suitable growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Neisseria gonorrhoeae).[4]

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates under appropriate conditions (temperature, CO2 levels) for a specified period.

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.[4]

In Vivo Efficacy Studies in a Mouse Model:

  • Female mice are typically used and may be treated with estradiol to promote susceptibility to infection.[2]

  • Infect the mice intravaginally with a suspension of the target pathogen.

  • Administer this compound subcutaneously at various doses at a specified time post-infection.[8]

  • At selected time points, collect vaginal swabs to determine the bacterial load by plating serial dilutions on appropriate agar plates.

  • Compare the bacterial counts in treated and untreated (vehicle control) groups to assess the in vivo efficacy of this compound.[8]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

This compound exerts its antimicrobial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and segregation. The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.

TP0480066_Mechanism This compound This compound DNA_Gyrase Bacterial DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Breaks DNA Strand Breaks DNA_Replication->DNA_Breaks Disruption Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Leads to

Caption: Mechanism of action of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。